6-Formyl-uracil hydrate
Description
BenchChem offers high-quality 6-Formyl-uracil hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Formyl-uracil hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O4 |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
6-(dihydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11) |
InChI Key |
DUGHQFVNXIWPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Uracil-6-carboxaldehyde (CAS 36327-91-0): A Technical Guide for Synthetic and Medicinal Chemistry
Introduction
Uracil-6-carboxaldehyde, also known as 6-formyluracil, is a key heterocyclic building block in medicinal and synthetic chemistry. As a derivative of uracil, one of the four fundamental nucleobases in ribonucleic acid (RNA), its structure is primed for diverse chemical modifications.[1][2] The presence of a reactive aldehyde group at the 6-position of the pyrimidine ring provides a versatile chemical handle for constructing more complex molecular architectures. This guide offers an in-depth exploration of Uracil-6-carboxaldehyde, covering its properties, a representative synthetic approach, key applications in drug discovery, and essential supplier and safety information for researchers and drug development professionals. Its utility lies in its capacity to act as a precursor for a wide range of fused heterocyclic systems and substituted uracil derivatives, many of which exhibit significant biological activities, including antiviral and anticancer properties.[3]
Physicochemical and Structural Properties
Uracil-6-carboxaldehyde is typically available as a stable monohydrate. Its core properties are summarized below, providing essential data for experimental design, including solubility, storage, and characterization.
| Property | Value | Source |
| CAS Number | 36327-91-0 | [4] |
| Molecular Formula | C₅H₄N₂O₃ | [4] |
| Molecular Weight | 158.11 g/mol (monohydrate) | [4] |
| Appearance | Powder or granule | [5] |
| Melting Point | 340°C (decomposes) | |
| Water Solubility | Slightly soluble | |
| Storage Temperature | 2-8°C | |
| pKa | 5.63 ± 0.10 (Predicted) | |
| Canonical SMILES | C1=C(NC(=O)NC1=O)C=O | [4] |
| InChI Key | VUQNLIDVEFIQLP-UHFFFAOYSA-N | [4] |
Synthesis and Purification Protocol
The synthesis of Uracil-6-carboxaldehyde is not trivial due to the multiple reactive sites on the uracil ring. A common and effective strategy involves the protection of the ring nitrogens (N1 and N3) prior to the introduction of the aldehyde group at the C6 position. This prevents undesired side reactions and directs the formylation to the correct carbon. The following protocol is a representative, conceptual methodology based on established organometallic and protection group chemistry for uracil derivatives.
Experimental Rationale
The uracil ring nitrogens are acidic and nucleophilic, making them susceptible to reaction with electrophilic formylating agents. Protection, for example with methoxymethyl (MOM) groups, temporarily masks these sites. Following protection, the C6 position can be lithiated using a strong base like lithium diisopropylamide (LDA) and then quenched with an electrophilic formyl source such as N,N-dimethylformamide (DMF). The final step involves the acidic removal of the protecting groups to yield the target aldehyde.
Workflow for Synthesis of Uracil-6-carboxaldehyde
Caption: Conceptual workflow for the synthesis of Uracil-6-carboxaldehyde.
Step-by-Step Methodology
-
Protection of Uracil:
-
Suspend uracil in a suitable aprotic solvent (e.g., anhydrous DMF).
-
Add a base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the N1 and N3 positions.
-
Add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl), dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting 1,3-bis(MOM)-uracil by column chromatography.
-
-
Formylation at C6:
-
Dissolve the protected uracil in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Add a solution of lithium diisopropylamide (LDA) dropwise to deprotonate the C6 position, forming a lithiated intermediate.
-
After stirring for a short period, add N,N-dimethylformamide (DMF) to the reaction mixture to act as the formylating agent.
-
Allow the reaction to slowly warm and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by chromatography to isolate 6-formyl-1,3-bis(MOM)-uracil.
-
-
Deprotection and Final Purification:
-
Dissolve the protected aldehyde in a mixture of THF and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture gently (e.g., 40-50°C) to cleave the MOM protecting groups.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product, Uracil-6-carboxaldehyde, may precipitate from the solution. If so, it can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product.
-
Applications in Research and Drug Development
The aldehyde functionality at the C6 position is a powerful tool for synthetic diversification, making Uracil-6-carboxaldehyde a valuable starting material for various bioactive molecules.[2]
-
Precursor for Fused Heterocycles: The aldehyde can readily undergo condensation reactions with binucleophilic reagents. For instance, reaction with 1,2-diamines can lead to the formation of pteridines, a core scaffold in many biologically active compounds. This approach is fundamental in creating analogues of natural purines.
-
Synthesis of 8-Substituted Xanthines: Uracil derivatives are precursors to xanthines, which are privileged structures in medicinal chemistry.[6] The C6-aldehyde can be converted to an amino group, which, along with the C5 position, can be used to construct the imidazole ring of the xanthine core.
-
Antiviral and Anticancer Drug Discovery: Uracil analogues are widely explored as antiviral and anticancer agents because they can act as mimics of natural nucleobases and interfere with DNA or RNA synthesis in rapidly dividing cells or viruses.[3][7] Uracil-6-carboxaldehyde serves as a key intermediate for creating novel substituted uracils with modified properties to enhance efficacy and selectivity.[7]
-
Cell Regeneration Studies: Certain 6-substituted uracil derivatives have been shown to stimulate cell proliferation, suggesting potential applications in regenerative medicine.[8] The aldehyde provides a convenient point for attaching various substituents to explore structure-activity relationships in this area.
Caption: Synthetic utility of Uracil-6-carboxaldehyde as a chemical intermediate.
Supplier Information
Uracil-6-carboxaldehyde monohydrate is commercially available from various chemical suppliers specializing in fine chemicals and intermediates for research and development.
| Supplier | Location | Notes |
| Ality Chemical Corporation | China | Focuses on fine intermediates and offers custom manufacturing services. Established in 2007.[5] |
| Xinxiang Aurora Biotechnology Co., Ltd. | China | Specializes in nucleoside and nucleotide raw materials. Holds ISO9001, ISO14001, and OHSAS18001 certifications.[9] |
| Amitychem | China | Formed in 2007, supplies APIs, intermediates, and specialty chemicals.[9] |
| Greenbo Biochem | China | Manufactory supplier of active pharmaceutical ingredients and intermediates.[9] |
| Alfa Chemistry | USA | Offers the compound for research use and provides basic physicochemical and safety data on its website.[4] |
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound. The information below is synthesized from safety data for the parent compound, uracil, and specific data for the aldehyde derivative.
| Parameter | Guideline | Rationale & References |
| Hazard Classification | Irritant (Xi) | May cause irritation upon contact with eyes, skin, or respiratory tract.[4] |
| Personal Protective Equipment (PPE) | Safety goggles, impervious gloves, lab coat | Standard practice for handling chemical irritants to prevent exposure.[4][10] |
| Handling | Use in a well-ventilated area or chemical fume hood. Minimize dust generation. | Prevents inhalation of airborne particles. Wash hands thoroughly after handling.[11] |
| Storage | Store in a tightly closed container in a cool (2-8°C), dry place. | Protects from moisture and degradation.[11] |
| Incompatibilities | Strong oxidizing agents | Avoid storing with materials that could cause a hazardous reaction.[10] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes and seek medical advice. | Immediate irrigation is critical to minimize damage.[4] |
References
- Material Safety D
- URACIL FOR BIOCHEMISTRY. Loba Chemie.
- Safety D
- SAFETY D
- Uracil | C4H4N2O2 | CID 1174. PubChem - NIH.
- In vitro proliferative activity of 6-substituted uracil derivatives (2021). Journal of Pharmacy & Pharmacognosy Research.
- Applications of Uracil in Pharmaceutical Research (2025). calcium zinc stabilizer manufacturer.
- Safety D
- CAS 36327-91-0 6-Formyl-uracil monohydr
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Factory Supply Uracil-6-carboxaldehyde monohydrate, CasNo.36327-91-0.
- Uracil. MedChemExpress (MCE) Life Science Reagents.
- Uracil Suppliers, Get Uracil 66-22-8 Supply. ECHEMI.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review (2025). NIH.
- 6-FORMYL-URACIL MONOHYDR
- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents (2025). [Source not available].
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review (2025). RSC Advances (RSC Publishing).
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines (2019). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO-3ibZtDOi12yhBC_Fd1jQ0MfVm0YpoqjpkMvH9sKJqoQmN_qIvVaFCtLQbP_LrbrqjrBQ1maBWtOr1fTCugbGpIPgHfTH43dB9RUZyX-y56PCyN3v8ih9moGrRFPmsE01Nbz7H2nELLGsck=]([Link]
Sources
- 1. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Factory Supply Uracil-6-carboxaldehyde monohydrate, CasNo.36327-91-0 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
- 8. jppres.com [jppres.com]
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An In-Depth Technical Guide to the Thermodynamic Stability of 6-Formyluracil Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. Hydration, the formation of crystalline solids incorporating water, is a common phenomenon that can significantly alter the physicochemical properties of a drug substance. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 6-formyluracil monohydrate. While specific experimental data for this compound is not extensively available in public literature, this document will establish a robust scientific framework for its characterization. By leveraging established analytical techniques and theoretical principles demonstrated with analogous uracil derivatives, this guide will empower researchers to design and execute self-validating protocols to determine the critical stability parameters of 6-formyluracil monohydrate, ensuring its optimal development and formulation.
Introduction: The Significance of 6-Formyluracil and Its Hydrated Form
Uracil and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a formyl group at the 6-position of the uracil ring can modulate its electronic properties and potential for intermolecular interactions, making 6-formyluracil a molecule of interest for drug discovery. Like many APIs, 6-formyluracil has the potential to exist in various solid forms, including as a monohydrate (C₅H₄N₂O₃·H₂O).
The presence of water within the crystal lattice of 6-formyluracil monohydrate can profoundly influence its material properties, including:
-
Solubility and Dissolution Rate: Generally, anhydrous forms of a drug are more soluble than their hydrated counterparts. This difference can have significant implications for bioavailability.
-
Physical and Chemical Stability: The hydrated form may exhibit different degradation pathways and kinetics compared to the anhydrous form.
-
Manufacturability: Properties such as hygroscopicity, flowability, and compressibility are crucial during formulation and manufacturing, and these are directly affected by the solid form.
Therefore, a thorough understanding of the thermodynamic stability of 6-formyluracil monohydrate is not merely an academic exercise but a prerequisite for its successful development as a pharmaceutical agent. This guide will delineate the critical questions to be addressed and the experimental workflows to answer them.
Theoretical Framework: Understanding Hydrate Stability
The thermodynamic stability of a hydrate relative to its anhydrous form is governed by temperature and the surrounding water activity (a_w), which is related to relative humidity (RH). For a given temperature, there exists a critical water activity (a_wc) at which the hydrate and anhydrate are in equilibrium.
-
Above a_wc : The hydrate is the thermodynamically stable form.
-
Below a_wc : The anhydrous form is thermodynamically favored.
The relationship between the Gibbs free energy change (ΔG) of the hydration/dehydration process determines the spontaneity of the transformation. The transition is governed by both enthalpic (ΔH) and entropic (ΔS) contributions.
Experimental Characterization of Thermodynamic Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermodynamic stability of 6-formyluracil monohydrate.
Thermal Analysis: Probing the Energetics of Dehydration
Thermal analysis techniques are fundamental in determining the temperature-dependent behavior of hydrates.
TGA measures the change in mass of a sample as a function of temperature. For 6-formyluracil monohydrate, TGA is crucial for:
-
Quantifying Water Content: A stepwise mass loss corresponding to the theoretical water content of the monohydrate (approximately 10.1%) confirms the stoichiometry.
-
Determining Dehydration Temperature: The onset temperature of water loss provides an initial indication of the hydrate's thermal stability.
Protocol: Thermogravimetric Analysis of 6-Formyluracil Monohydrate
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 6-formyluracil monohydrate into an appropriate pan (e.g., aluminum or platinum).
-
Atmosphere: Purge with dry nitrogen at a constant flow rate (e.g., 50 mL/min) to facilitate the removal of evolved water.
-
Heating Program: Heat the sample from ambient temperature to a temperature above the dehydration event (e.g., 200°C) at a controlled rate (e.g., 10°C/min).
-
Data Analysis: Determine the percentage mass loss in the dehydration step and the onset and peak temperatures of this transition.
DSC measures the heat flow into or out of a sample as a function of temperature. It provides critical information on:
-
Enthalpy of Dehydration (ΔH_deh): The endothermic peak associated with water loss can be integrated to quantify the energy required to remove the water from the crystal lattice. This is a key thermodynamic parameter.
-
Phase Transitions: DSC can detect other solid-state transitions, such as polymorphic transformations of the resulting anhydrous form.
Protocol: Differential Scanning Calorimetry of 6-Formyluracil Monohydrate
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 6-formyluracil monohydrate into a hermetically sealed aluminum pan. A small pinhole in the lid is often used to allow evolved water to escape.
-
Atmosphere: Purge with dry nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature through the dehydration and melting events at a controlled rate (e.g., 10°C/min).
-
Data Analysis: Integrate the endothermic peak corresponding to dehydration to determine the enthalpy of dehydration (ΔH_deh). Note the peak temperature and onset of any other thermal events.
Gravimetric Vapor Sorption (GVS)
GVS, also known as Dynamic Vapor Sorption (DVS), is a powerful technique for determining the hygroscopicity and the critical water activity (a_wc) for the hydrate-anhydrate transition. It measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature.
Protocol: Gravimetric Vapor Sorption Analysis of 6-Formyluracil
-
Instrument: A calibrated gravimetric vapor sorption analyzer.
-
Sample Preparation: Place a known mass of anhydrous 6-formyluracil in the sample pan.
-
Experimental Program:
-
Drying: Initially dry the sample in situ under a stream of dry nitrogen (0% RH).
-
Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The instrument holds at each step until the sample mass equilibrates.
-
Desorption Isotherm: Decrease the relative humidity in a stepwise manner back to 0% RH.
-
-
Data Analysis: Plot the change in mass versus relative humidity. A sharp increase in mass at a specific RH during the sorption phase indicates water uptake to form the hydrate. The point of inflection can be used to estimate the a_wc. A corresponding sharp decrease in mass during desorption indicates dehydration. Hysteresis between the sorption and desorption curves can provide insights into the kinetics of the transformations.
Slurry Equilibration Studies
Slurry equilibration is a definitive method for determining the thermodynamically stable form at a given water activity and temperature. It involves creating a saturated solution of the compound in a solvent system with a known water activity and observing which solid form predominates over time.
Protocol: Slurry Equilibration for Determining a_wc
-
Prepare Solvent Systems: Create a series of solutions with varying water activities. This can be achieved by mixing water with a miscible organic solvent (e.g., ethanol, isopropanol) in different ratios.
-
Equilibration: Add an excess of both the anhydrous 6-formyluracil and the monohydrate to each solvent system in sealed vials.
-
Agitation: Agitate the slurries at a constant temperature for a sufficient period to reach equilibrium (this may range from hours to several days).
-
Solid Phase Analysis: Isolate the solid phase from each vial by filtration and analyze it using a suitable technique, such as Powder X-ray Diffraction (PXRD), to identify the crystalline form present.
-
Determine a_wc: The water activity of the solvent system where both forms coexist or where the transition from one form to the other occurs is the critical water activity (a_wc).
Data Synthesis and Interpretation
The data from these experiments should be synthesized to build a comprehensive stability profile for 6-formyluracil monohydrate.
| Parameter | Experimental Technique(s) | Significance |
| Stoichiometry of Hydration | TGA | Confirms the monohydrate nature of the material. |
| Dehydration Temperature | TGA, DSC | Indicates the thermal stability under dynamic heating conditions. |
| Enthalpy of Dehydration (ΔH_deh) | DSC | A fundamental thermodynamic parameter quantifying the energy of the water-lattice interaction. |
| Hygroscopicity Classification | GVS | Determines the propensity of the anhydrous form to absorb atmospheric moisture. |
| Critical Water Activity (a_wc) | GVS, Slurry Equilibration | Defines the humidity threshold for the stability of the monohydrate at a given temperature. |
| Reversibility of Hydration/Dehydration | GVS | Indicates whether the transformation between the anhydrous and hydrated forms is readily reversible. |
Implications for Drug Development and Formulation
The thermodynamic stability profile of 6-formyluracil monohydrate directly informs several key aspects of its development:
-
Solid Form Selection: The decision to develop the anhydrous or the hydrated form depends on their relative stability under typical storage and physiological conditions. If the a_wc is low, the hydrate may be the more stable and thus preferred form to avoid phase transitions upon exposure to humidity.
-
Manufacturing Process Control: If the anhydrous form is chosen, the manufacturing process (e.g., drying) must be designed to operate under conditions (temperature and humidity) that prevent hydration. Conversely, if the hydrate is the desired form, crystallization and drying conditions must be controlled to ensure its formation and prevent dehydration.
-
Packaging and Storage: The stability data will dictate the required level of protection from moisture in the final packaging. For a hygroscopic anhydrous form, a high moisture barrier packaging system will be necessary.
-
Formulation Design: Excipients used in the formulation must be compatible with the chosen solid form and should not unfavorably alter the local water activity, which could induce a phase transition.
Conclusion
References
- Surana, R., & Suryanarayanan, R. (2000). A eutectic-melting based method to establish the stability relationship between a channel hydrate and an anhydrate. Pharmaceutical Research, 17(8), 983–986.
- Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3–26.
- Khankari, R. K., & Grant, D. J. W. (1995).
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs (2nd ed.). SSCI, Inc.
- Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898–905.
- Griesser, U. J. (2006). The Importance of Solvates. In Polymorphism: In the Pharmaceutical Industry (pp. 211-233). Wiley-VCH Verlag GmbH & Co. KGaA.
An In-Depth Technical Guide to the Tautomeric Forms of Uracil-6-Carboxaldehyde in Solution
Abstract
Uracil-6-carboxaldehyde, also known as orotaldehyde, is a pivotal intermediate in nucleotide metabolism and a valuable synthon in medicinal chemistry. Its chemical behavior and biological activity are intrinsically linked to the complex tautomeric equilibria it exhibits in solution. Unlike the parent uracil scaffold, the presence of an electron-withdrawing carboxaldehyde group at the C6 position introduces additional layers of complexity, including the potential for hydration and the formation of various keto-enol tautomers. This guide provides a comprehensive technical overview of these forms, detailing the underlying principles, experimental methodologies for their characterization, and the critical influence of the solution environment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this molecule's solution-state dynamics.
Introduction: The Principle of Tautomerism in Uracil Derivatives
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry. In heterocyclic systems like uracil, this phenomenon primarily manifests as keto-enol tautomerism, where protons shift between nitrogen and oxygen atoms.[1][2] While the canonical diketo form of uracil is predominant under most physiological conditions, the existence of minor enol tautomers can significantly influence hydrogen bonding patterns, reactivity, and ultimately, biological function.[3][4]
The Fundamental Keto-Enol Equilibrium in the Uracil Scaffold
The uracil ring contains two amide functionalities, leading to a primary equilibrium between the diketo form (lactam) and two potential keto-enol forms (lactim). Computational and experimental studies have consistently shown that the diketo tautomer is the most stable form in the gas phase, solid state, and in solution.[5] However, enol forms, though less stable, are accessible and their transient formation can be critical in enzymatic reactions and mutagenic processes.[3]
The Influence of Substituents on Tautomeric Preference
The electronic nature of substituents on the uracil ring can dramatically alter the relative stabilities of the tautomers. Electron-donating groups (e.g., -NH₂) and electron-withdrawing groups (e.g., -NO₂) exert distinct resonance and inductive effects that can stabilize or destabilize specific enol forms.[6] The position of the substituent is also critical; groups at the C5 and C6 positions modulate the electron density of the pyrimidine ring differently, thereby influencing proton mobility and tautomeric preference.[6]
Uracil-6-Carboxaldehyde: A Unique Case Study
The introduction of a carboxaldehyde (-CHO) group at the C6 position creates a particularly interesting case. The aldehyde is a moderately electron-withdrawing group, which influences the acidity of the N1 and N3 protons. More significantly, the aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water, leading to an additional equilibrium between the aldehyde and its hydrate (gem-diol) form.[7] This interplay between keto-enol tautomerism of the uracil ring and the hydration of the aldehyde substituent results in a complex mixture of species in aqueous solution.
Synthesis and Structural Characterization
A reliable synthesis of uracil-6-carboxaldehyde is essential for its study. One established method involves the oxidation of 6-methyluracil. A more direct approach starts from orotic acid derivatives.
Synthetic Pathway for Uracil-6-Carboxaldehyde
A common laboratory synthesis involves the conversion of 6-chloromethyluracil, which can be prepared from uracil, into a triphenylphosphonium salt. This salt can then react with benzaldehyde in a Wittig-type reaction to yield 6-styryluracil, which upon ozonolysis, would yield uracil-6-carboxaldehyde.[8] A more direct historical synthesis treats orotaldehyde (uracil-6-carboxaldehyde) with various reagents to form other 6-substituted uracils, implying its availability as a starting material.[8] For the purpose of this guide, we will adapt a general synthesis for 6-substituted uracils from an appropriate β-ketoester and urea.[9]
Protocol: Synthesis of Uracil-6-Carboxaldehyde
This protocol is a representative method adapted from the synthesis of similar uracil derivatives.[9] Self-validation requires characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Materials:
-
Ethyl 3-formyl-3-oxopropionate (or a suitable protected precursor)
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂).
-
To this solution, add urea (1.0 equivalent) and stir until fully dissolved.
-
Add ethyl 3-formyl-3-oxopropionate (1.0 equivalent) dropwise to the solution. The aldehyde group may require protection (e.g., as an acetal) prior to this step to prevent side reactions.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the mixture with concentrated HCl until the pH is approximately 5-6. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol, followed by diethyl ether.
-
Purification & Deprotection: If a protecting group was used, perform the appropriate deprotection step (e.g., acidic hydrolysis for an acetal). Recrystallize the final product from water or an ethanol/water mixture to yield pure uracil-6-carboxaldehyde.
Tautomeric and Hydrated Forms in Solution
In solution, particularly in protic solvents like water or DMSO, uracil-6-carboxaldehyde exists as a dynamic equilibrium between several species. Understanding this equilibrium is key to predicting its reactivity and biological interactions.
The Primary Equilibrium: Keto, Enol, and Hydrated Species
The primary species in solution are the canonical diketo form, its hydrated gem-diol derivative, and at least two keto-enol tautomers. The electron-withdrawing nature of the aldehyde group at C6 influences the acidity of the N1-H proton, potentially making the 2-keto-4-enol form more accessible than in unsubstituted uracil.
Caption: Equilibrium of uracil-6-carboxaldehyde in aqueous solution.
The Role of the 6-Carboxaldehyde Group
The -CHO group at C6 is electron-withdrawing, which decreases the electron density in the pyrimidine ring. This has two main consequences:
-
Increased Acidity: The N-H protons become more acidic, facilitating proton transfer and potentially lowering the energy barrier to enolization.
-
Hydrate Formation: The electrophilicity of the aldehyde carbon is enhanced, shifting the equilibrium towards the hydrated gem-diol form in aqueous media. Studies on the analogous 5-formyluracil have shown that while the hydrate may be a minor species, it forms readily and its presence is crucial for subsequent oxidative pathways.[7]
Impact of Solvent Polarity and pH on Equilibrium Position
The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[10][11]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, stabilizing the more polar diketo form. They also directly participate in the formation of the hydrated species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can stabilize the enol forms by accepting a proton from the hydroxyl group. Hydrate formation is negligible in these solvents.
-
Nonpolar Solvents (e.g., Chloroform, CCl₄): In these environments, intramolecular hydrogen bonding within the enol tautomer can become a significant stabilizing factor, shifting the equilibrium more towards the enol form compared to polar solvents.[1]
-
pH: The state of protonation dramatically affects the equilibrium. At low pH, protonation of the ring nitrogens or carbonyl oxygens can occur, while at high pH, deprotonation of the N-H protons leads to the formation of urate anions. A study on 5-formylcytosine demonstrated that acidification increased the amount of the hydrated form.[7]
Experimental Methodologies for Tautomer Elucidation
A multi-faceted approach combining spectroscopic and computational techniques is required to fully characterize the complex equilibria of uracil-6-carboxaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[10] Because the proton exchange between tautomers is often slow on the NMR timescale, distinct sets of signals can be observed for each species present in significant concentration.[12] By integrating the signals corresponding to each form, their relative populations can be directly quantified. Furthermore, specific 2D NMR experiments (like NOESY) can confirm the spatial proximity of atoms, validating structural assignments.[13]
This protocol is self-validating through the consistency of the obtained chemical shifts with known values for uracil derivatives and the logical changes observed upon solvent variation.
-
Sample Preparation: Prepare saturated solutions of uracil-6-carboxaldehyde in a series of deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) in 5 mm NMR tubes. Use a consistent concentration where possible.
-
Acquisition of ¹H Spectra: Acquire a standard 1D ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
Identification of Species:
-
Diketone-Aldehyde: Look for a sharp singlet for the aldehyde proton (-CHO) between 9.5-10.5 ppm and a singlet for the C5-H proton. Two distinct broad signals for N1-H and N3-H will be visible in aprotic solvents like DMSO-d₆, typically >10 ppm.[14]
-
Diketone-Hydrate (in D₂O): The aldehyde proton signal will disappear and be replaced by a signal for the gem-diol proton (-CH(OD)₂) between 5.5-6.5 ppm.
-
Enol Forms: The C5-H signal will shift. New signals corresponding to the enolic -OH proton will appear.
-
-
Quantification: Carefully integrate the signals corresponding to a unique proton in each distinct species (e.g., the aldehyde proton for the keto form vs. the gem-diol proton for the hydrate). Calculate the percentage of each form from the relative integral areas.
-
Acquisition of ¹³C Spectra: Acquire proton-decoupled ¹³C NMR spectra. The chemical shift of the C4, C5, C6, and the aldehyde/hydrate carbons are particularly diagnostic of the tautomeric and hydration state.
| Species | Solvent | C5-H (ppm) | -CHO / -CH(OH)₂ (ppm) | N1-H / N3-H (ppm) | C6 (ppm) |
| Diketone-Aldehyde | DMSO-d₆ | ~6.0 | ~9.8 | ~11.0, ~11.3 | ~150 |
| Diketone-Hydrate | D₂O | ~5.8 | ~6.0 | (exchanged) | ~85 |
| Keto-Enol | CDCl₃ | Varies | Varies | Varies | Varies |
Note: Values are estimates based on uracil and substituted uracil data.[9][14] Actual values must be determined experimentally.
UV-Vis Spectrophotometry
UV-Vis spectroscopy is sensitive to changes in the electronic structure and conjugation of a molecule.[10] The keto-enol tautomerization alters the π-system of the uracil ring. The diketo form has a different chromophore than the enol forms. By observing how the absorption maxima (λmax) shift in different solvents (solvatochromism), one can infer changes in the tautomeric equilibrium, as different solvents will stabilize different forms.[15][16]
-
Stock Solution: Prepare a concentrated stock solution of uracil-6-carboxaldehyde in a non-absorbing solvent like acetonitrile.
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a quartz cuvette.
-
Data Analysis: Identify the λmax for each solvent. A shift in λmax correlates with a change in the predominant tautomeric form stabilized by that solvent. Increased conjugation in enol forms typically leads to a bathochromic (red) shift.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of different tautomers.[5] By calculating the minimized energy of each isomer in the gas phase and with a polarizable continuum model (PCM) to simulate solvent effects, we can predict which forms are energetically favored, providing a theoretical foundation for interpreting experimental results.[6]
Caption: Workflow for computational analysis of tautomer stability.
Implications for Drug Development and Research
The specific tautomeric and hydrated forms of uracil-6-carboxaldehyde present in solution have profound implications for its application in drug discovery and biochemical research.
-
Receptor Binding: The hydrogen bonding pattern of a molecule is critical for its interaction with a biological target (e.g., an enzyme active site). The diketo, enol, and hydrated forms of uracil-6-carboxaldehyde present different hydrogen bond donors and acceptors. Therefore, the form that predominates in a physiological environment will determine its binding affinity and pharmacological activity.
-
Formulation and Stability: The propensity of the aldehyde to form a hydrate in aqueous solution is a critical consideration for drug formulation. The hydrate may have different solubility, stability, and bioavailability profiles than the anhydrous aldehyde form. Understanding this equilibrium is essential for developing stable and effective formulations.
-
Chemical Reactivity: The different tautomers exhibit distinct chemical reactivity. The enol form is a nucleophile at the C5 position, while the aldehyde is an electrophile. The dominant species in a given reaction medium will dictate the outcome of chemical transformations.
Conclusion
The solution-state behavior of uracil-6-carboxaldehyde is governed by a delicate and complex interplay of keto-enol tautomerism and aldehyde hydration. The position of these equilibria is highly dependent on the solvent environment and pH. A thorough characterization requires a synergistic approach, combining the quantitative power of NMR spectroscopy with the electronic insights from UV-Vis spectrophotometry and the predictive capabilities of computational chemistry. For scientists and researchers in drug development, a deep, mechanistic understanding of these tautomeric forms is not merely academic; it is a prerequisite for rationally designing molecules with desired biological activities, predicting their behavior in physiological environments, and developing stable pharmaceutical formulations.
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Bleackley, R. C., et al. (1975). Nucleosides. LXXVIII. Synthesis of some 6-substituted uracils and uridines by the Wittig reaction. The Journal of Organic Chemistry, 40(16), 2427-2431. Available at: [Link]
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Kast, S. M., et al. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. The Journal of Physical Chemistry B, 122(1), 224-233. Available at: [Link]
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Kabal'nova, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 58-70. Available at: [Link]
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Les, A., et al. (2001). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities. The Journal of Physical Chemistry A, 105(44), 10148-10156. Available at: [Link]
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Bardagí, V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 362-382. Available at: [Link]
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Pearson+. (2023). Cytosine, uracil, and guanine have tautomeric forms with aromatic... Study Prep. Available at: [Link]
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Ruiz, G. T., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Mass Spectrometry, 52(12), 821-829. Available at: [Link]
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Müller, M., et al. (2022). The pH-Dependence of the Hydration of 5-Formylcytosine: an Experimental and Theoretical Study. ChemistryBioChem, 23(4), e202100701. Available at: [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
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Shoup, R. R., et al. (1966). An N.m.r. Investigation of Proton Mobility in Substituted Uracils. Journal of the American Chemical Society, 88(16), 3744-3749. Available at: [Link]
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Boros, E., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(3), 2218-2228. Available at: [Link]
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Aval, M. M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Research Square. Available at: [Link]
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Boruah, P. J., & Ahmed, G. A. (2022). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Advances, 12(10), 6039-6048. Available at: [Link]
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Boros, E., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(3), 2218–2228. Available at: [Link]
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Cysewska, P., et al. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 27(21), 7546. Available at: [Link]
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GSRS. (n.d.). 6-FORMYLURACIL. Retrieved February 5, 2026, from [Link]
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Robillard, G. T., et al. (1975). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. Nucleic Acids Research, 2(10), 1735-1752. Available at: [Link]
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El-Faham, A., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(67), 54130-54155. Available at: [Link]
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Merten, C., et al. (2019). NMR signals of 6-aminouracil derivatives with various substituents in the 5-position... ResearchGate. Available at: [Link]
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Khamitov, E. M., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2883. Available at: [Link]
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Cysewska, P., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(22), 5431. Available at: [Link]
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van der Pijl, R., et al. (2023). Hydration Methods for Cisplatin Containing Chemotherapy: A Systematic Review. Cancers, 15(23), 5589. Available at: [Link]
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Merten, C., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 98. Available at: [Link]
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Gryff-Keller, A. (2018). Keto–Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Journal of Chemical Education, 95(10), 1836-1840. Available at: [Link]
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Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2013). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Available at: [Link]
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Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(13), 4537-4543. Available at: [Link]
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Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved February 5, 2026, from [Link]
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Chen, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 14(8), 1435-1445. Available at: [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of 6-Formyluracil in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 6-formyluracil. While specific quantitative solubility data for 6-formyluracil in a wide range of organic solvents is not extensively published, this document outlines the fundamental principles and a robust, field-proven methodology to generate this critical dataset. The focus is on empowering researchers with the "how-to" and the "why" behind the experimental choices, ensuring data integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone. It dictates the bioavailability of a drug, influences its formulation possibilities, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile. 6-Formyluracil (C₅H₄N₂O₃), a uracil derivative, presents a case in point.[1][2][3] Understanding its solubility in various organic solvents is paramount for its potential development in pharmaceutical applications, including as a building block in medicinal chemistry or as a potential therapeutic agent itself. This guide provides the theoretical and practical foundation for establishing a comprehensive solubility profile of 6-formyluracil.
Physicochemical Properties of 6-Formyluracil: A Molecular Perspective
A molecule's structure is intrinsically linked to its solubility. 6-Formyluracil, with a molecular weight of 140.1 g/mol , is a relatively small molecule.[1][2] Its structure features both hydrogen bond donors (the N-H groups of the uracil ring) and acceptors (the carbonyl and formyl oxygens), as well as a polar pyrimidine ring. These characteristics suggest that its solubility will be highly dependent on the hydrogen bonding capacity and polarity of the solvent.
Table 1: Physicochemical Properties of 6-Formyluracil
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |
| Molecular Weight | 140.1 g/mol | [1][2] |
| IUPAC Name | 2,4-dioxo-1H-pyrimidine-6-carbaldehyde | [1] |
| SMILES | C1=C(NC(=O)NC1=O)C=O | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The presence of the formyl group at the 6-position introduces an additional polar site compared to uracil, which is expected to influence its solubility in organic solvents. For instance, the solubility of the parent compound, uracil, is known in solvents like ethanol (0.8 mg/ml), DMSO (50 mg/ml), and dimethylformamide (60 mg/ml).[4] These values provide a preliminary expectation that 6-formyluracil will exhibit solubility in polar organic solvents.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity. For 6-formyluracil, a polar molecule, it is anticipated to have higher solubility in polar solvents and lower solubility in non-polar solvents.
Key factors influencing the solubility of 6-formyluracil include:
-
Solvent Polarity: Solvents are broadly classified as polar protic (e.g., alcohols, water), polar aprotic (e.g., DMSO, DMF, acetone), and non-polar (e.g., hexane, toluene). The polarity of the solvent will directly impact its ability to solvate the polar 6-formyluracil molecule.
-
Hydrogen Bonding: The ability of a solvent to form hydrogen bonds is crucial for dissolving solutes that can also participate in hydrogen bonding, such as 6-formyluracil.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be experimentally determined as exceptions can occur.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6][7] This method is reliable and allows for the determination of the equilibrium solubility, which is a critical parameter for drug development.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Detailed Experimental Protocol
Materials:
-
6-Formyluracil (solid, high purity)
-
A selection of organic solvents (HPLC grade or higher)[8]
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Accurately weigh an excess amount of 6-formyluracil into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.[5][7] The time to reach equilibrium can vary and should be determined by taking samples at different time points until the concentration plateaus.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, the filtered solution may need to be accurately diluted with the same solvent.
-
Quantification: Analyze the concentration of 6-formyluracil in the diluted or undiluted filtrate using a validated analytical method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification of 6-Formyluracil
The choice of the analytical method for quantifying the concentration of 6-formyluracil in the saturated solution is crucial for accuracy. Several techniques can be employed, with the selection depending on the required sensitivity, selectivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a highly recommended method due to its specificity and sensitivity.[9] A validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good peak shape and resolution for 6-formyluracil should be developed. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for 6-formyluracil. A calibration curve must be prepared using standard solutions of known concentrations to quantify the samples.[10]
-
UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific.[9] It is suitable if 6-formyluracil is the only component in the solution that absorbs at the analytical wavelength. A calibration curve should be generated by measuring the absorbance of a series of standard solutions.
-
Other Techniques: Depending on the context, other methods like fluorescence-based detection could also be explored, although these may require derivatization.[11]
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Illustrative Solubility Data for 6-Formyluracil at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | Hypothetical Value | Hypothetical Value |
| Toluene | 2.4 | Hypothetical Value | Hypothetical Value |
| Dichloromethane | 3.1 | Hypothetical Value | Hypothetical Value |
| Acetone | 5.1 | Hypothetical Value | Hypothetical Value |
| Ethanol | 5.2 | Hypothetical Value | Hypothetical Value |
| Methanol | 6.6 | Hypothetical Value | Hypothetical Value |
| Dimethylformamide (DMF) | 6.4 | Hypothetical Value | Hypothetical Value |
| Dimethyl sulfoxide (DMSO) | 7.2 | Hypothetical Value | Hypothetical Value |
| Water | 10.2 | Hypothetical Value | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.
The results should be analyzed in the context of the solvent properties. A plot of solubility versus the solvent polarity index can provide valuable insights into the dissolution mechanism of 6-formyluracil.
Conclusion
Determining the solubility profile of 6-formyluracil in a range of organic solvents is a critical step in its evaluation for pharmaceutical applications. This guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for the reliable determination of its thermodynamic solubility using the shake-flask method. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can generate high-quality, reproducible data that will be invaluable for guiding formulation development, predicting in vivo performance, and ultimately, accelerating the journey of 6-formyluracil from a promising molecule to a potential therapeutic.
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PubChem. 6-Formyluracil. National Center for Biotechnology Information. [Link]
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GSRS. 6-FORMYLURACIL. Global Substance Registration System. [Link]
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Wang, L., et al. (2023). A highly efficient fluorescence-based switch-on detection method of 5-formyluracil in DNA. RSC Advances, 13(1), 1-8. [Link]
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ResearchGate. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. [Link]
-
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-
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Methodological & Application
Application Note: Knoevenagel Condensation Protocols for Uracil-6-Carboxaldehyde
Executive Summary
This application note details optimized protocols for the Knoevenagel condensation of uracil-6-carboxaldehyde (6-formyluracil) with active methylene compounds. While the 5-formyl isomer is more ubiquitous in literature, the 6-formyl derivative represents a critical scaffold for synthesizing fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) and novel acyclic nucleoside analogs.
This guide addresses the specific challenges posed by the 6-position electronics—namely, the high electrophilicity of the aldehyde adjacent to the N1-nitrogen and the compound's tendency to exist as a stable hydrate. We present three validated workflows: a classical solvent-based method, a green aqueous protocol, and a high-throughput microwave-assisted technique.
Chemical Context & Mechanistic Insight
Substrate Analysis
Uracil-6-carboxaldehyde (CAS: 36327-91-0) differs significantly from its C5 isomer. The C6 position is adjacent to the N1 nitrogen, rendering the aldehyde highly electron-deficient and reactive.
-
Hydration: The compound is frequently supplied as a monohydrate (C₅H₄N₂O₃ · H₂O). Protocols must account for this water of crystallization in stoichiometry.
-
Acidity: The N1 and N3 protons (pKa ~9.5) are acidic. Strong inorganic bases (NaOH, KOH) can deprotonate the ring, forming salts that may precipitate prematurely or reduce the electrophilicity of the aldehyde via resonance donation. Amine catalysts (piperidine,
-alanine) are preferred to maintain the neutral heterocycle.
Reaction Mechanism
The reaction follows a standard Knoevenagel pathway, accelerated by the electron-withdrawing nature of the uracil ring.
Figure 1: Mechanistic pathway for the condensation of uracil-6-carboxaldehyde. The dehydration step is generally spontaneous due to the thermodynamic stability of the resulting conjugated system.
Experimental Protocols
Protocol A: Classical Ethanol-Piperidine Method
Best for: Scale-up, crystalline products, and temperature-sensitive substrates.
Reagents:
-
Uracil-6-carboxaldehyde monohydrate (1.0 equiv)
-
Active Methylene (Malononitrile, Ethyl Cyanoacetate, or Barbituric Acid) (1.1 equiv)
-
Solvent: Absolute Ethanol (10-15 mL per mmol)
-
Catalyst: Piperidine (0.1 equiv) or Piperidine/Acetic Acid (catalytic buffer)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Uracil-6-carboxaldehyde monohydrate (1.0 mmol, ~158 mg) in Absolute Ethanol (10 mL).
-
Note: The aldehyde may not dissolve completely until heating begins.
-
-
Addition: Add the active methylene compound (1.1 mmol).
-
Catalysis: Add Piperidine (10 µL, ~0.1 mmol). For acid-sensitive substrates, add Glacial Acetic Acid (10 µL) to buffer the basicity.
-
Reaction: Heat the mixture to reflux (78°C) .
-
Observation: The suspension typically clears as the reaction progresses, followed by the precipitation of the product.
-
Time: 1–4 hours (Monitor by TLC; Mobile Phase: CHCl₃:MeOH 9:1).
-
-
Work-up: Cool the reaction mixture to room temperature (25°C), then chill on ice (0-4°C) for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL).
-
Purification: Recrystallize from Ethanol/DMF (if necessary) or dry in a vacuum oven at 50°C.
Protocol B: Green Aqueous Synthesis (Catalyst-Free/Surfactant)
Best for: Environmental compliance, high-purity isolation without chromatography.
Concept: Water acts as a solvent and hydrogen-bond activator. The hydrophobic effect drives the organic reactants together.
Reagents:
-
Uracil-6-carboxaldehyde monohydrate (1.0 equiv)
-
Active Methylene (1.0 equiv)
-
Solvent: Deionized Water (5 mL per mmol)
-
Additive (Optional): Sodium Dodecyl Sulfate (SDS) (10 mol%) or Extract of fruit peel ash (as per recent green chem trends).
Step-by-Step Workflow:
-
Mixing: Combine the aldehyde and active methylene in water.
-
Activation: Stir vigorously at 80–90°C .
-
Note: The reagents will likely form a melt or suspension. Efficient stirring is critical.
-
-
Completion: Reaction times are typically shorter (30–90 mins).
-
Isolation: Cool the mixture. The product will precipitate as a solid. Filter and wash copiously with warm water to remove unreacted starting materials (uracil-6-CHO is slightly soluble in hot water).
Protocol C: Microwave-Assisted Solvent-Free Synthesis
Best for: High-throughput screening (HTS), library generation, and difficult substrates.
Parameters:
-
Power: 150–300 W (maintain internal temp <120°C)
-
Vessel: Sealed microwave vial (10 mL)
-
Catalyst: Basic Alumina or Ammonium Acetate (solid support)
Step-by-Step Workflow:
-
Preparation: Grind Uracil-6-carboxaldehyde (1 mmol), Active Methylene (1 mmol), and Ammonium Acetate (0.1 mmol) in a mortar until a fine, homogeneous powder is obtained.
-
Irradiation: Transfer the powder to a microwave vial. Irradiate at 100°C for 2–5 minutes .
-
Extraction: Add hot ethanol (5 mL) to the vial to dissolve the product (leaving behind inorganic supports if used).
-
Crystallization: Pour the ethanolic solution into ice water or let it cool to crystallize the product.
Quantitative Comparison of Methods
| Feature | Protocol A (Ethanol) | Protocol B (Water) | Protocol C (Microwave) |
| Reaction Time | 2–4 Hours | 1–2 Hours | 2–10 Minutes |
| Typical Yield | 75–85% | 80–92% | 85–95% |
| Purity (Crude) | High (Precipitate) | High (Precipitate) | Moderate (Requires wash) |
| Scalability | Excellent | Good | Limited (Vessel size) |
| Green Metric | Moderate (Organic solvent) | Excellent | Good (Energy efficient) |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate synthesis protocol based on available equipment and green chemistry requirements.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrate stoichiometry ignored | Recalculate MW using Monohydrate (MW ~158.11 vs 140.09). |
| No Precipitation | Product soluble in hot EtOH | Concentrate solvent volume by 50% or add water (anti-solvent). |
| Sticky Solid | Polymerization or impurities | Recrystallize from DMF/Ethanol or use Protocol B (Water). |
| Starting Material Remains | Reversible reaction | Add molecular sieves to remove water or use Dean-Stark trap (Protocol A). |
References
-
Synthesis of Uracil-6-carboxaldehyde
- Journal of Heterocyclic Chemistry, 1967, 4, 163.
-
General Knoevenagel Protocols for Heterocycles
-
Microwave-Assisted Methodologies
-
Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some
-Cyanoacrylates. Pak. j. sci. ind. res. Ser. A: phys. sci.Link
-
-
Uracil Derivative Reactivity
-
Novikov, M. S., & Geisman, A. N. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives. Chemistry of Heterocyclic Compounds. Link
-
Sources
Application Note: Preparation of Fused Uracil Derivatives from 6-Formyluracil Hydrate
Executive Summary
6-Formyluracil hydrate (CAS 36327-91-0) acts as a pivotal C4-synthon in the synthesis of biologically active fused heterocyclic systems.[1] Unlike the more common 5-formyluracil, the 6-formyl isomer offers a unique electrophilic handle at the C6 position, enabling the construction of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines —scaffolds critical in oncology (e.g., antifolates) and antiviral research.
This guide details the Knoevenagel-Cyclization Cascade , a robust methodology for converting 6-formyluracil into fused bicyclic systems.[1] By leveraging the aldehyde functionality, researchers can couple active methylene compounds (e.g., malononitrile, barbituric acid) to generate diverse libraries of fused uracils.
Chemical Logic & Mechanism[1][2][3][4][5]
The Reactivity of 6-Formyluracil
The 6-formyl group is highly electron-deficient due to the adjacent nitrogen atoms of the uracil ring.[1] However, the compound is supplied as a hydrate (gem-diol), which is chemically stable but unreactive in condensation reactions.
-
Activation: The hydrate must be dehydrated in situ to release the reactive aldehyde.[1]
-
Electrophilicity: Once formed, the aldehyde undergoes rapid nucleophilic attack by carbanions (from active methylenes).[1]
Reaction Pathway: Knoevenagel-Cyclization
The synthesis proceeds via a two-stage domino sequence:
-
Knoevenagel Condensation: Base-catalyzed dehydration of 6-formyluracil hydrate followed by condensation with an active methylene compound (e.g., malononitrile) to form an
-unsaturated intermediate (Michael acceptor).[1] -
Intramolecular Cyclization: A nucleophile present on the active methylene (e.g., amino group) or an external nucleophile attacks the pyrimidine ring or the newly formed alkene to close the second ring.[1]
Caption: The activation and conversion pathway of 6-formyluracil hydrate into fused heterocyclic systems.
Experimental Protocols
Protocol A: Synthesis of Pyrido[2,3-d]pyrimidines
Target: 7-Amino-pyrido[2,3-d]pyrimidine-2,4-diones Reagents: 6-Formyluracil hydrate, Malononitrile, Piperidine (Cat.), Ethanol.
Materials
| Component | Stoichiometry | Role |
| 6-Formyluracil Hydrate | 1.0 equiv.[1][2] | Electrophile (C4 Synthon) |
| Malononitrile | 1.1 equiv.[1] | Active Methylene (C2 Synthon) |
| Piperidine | 0.1 equiv.[1] | Base Catalyst |
| Ethanol (Abs.) | Solvent (10 mL/g) | Reaction Medium |
Step-by-Step Procedure
-
Dehydration/Activation:
-
Charge a round-bottom flask with 6-formyluracil hydrate (1.0 mmol) and absolute ethanol (10 mL).
-
Heat the suspension to 60°C for 15 minutes to ensure dissolution and partial dehydration.
-
-
Condensation:
-
Reflux & Cyclization:
-
Increase temperature to reflux (78°C) and stir for 3–5 hours .
-
Monitor reaction progress via TLC (Mobile Phase: CHCl₃:MeOH 9:1). Look for the disappearance of the aldehyde spot.[1]
-
-
Workup:
-
Purification:
Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines
Target: Pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrones Reagents: 6-Formyluracil hydrate, Urea (or Thiourea), Acid Catalyst.
Materials
| Component | Stoichiometry | Role |
| 6-Formyluracil Hydrate | 1.0 equiv.[1][2] | Electrophile |
| Urea | 1.2 equiv.[1] | Binucleophile |
| Glacial Acetic Acid | Solvent/Cat.[1] | Acid Catalyst & Solvent |
| Sulfuric Acid (Conc.) | Trace | Co-catalyst (Optional) |
Step-by-Step Procedure
-
Preparation:
-
Dissolve 6-formyluracil hydrate (1.0 mmol) and urea (1.2 mmol) in glacial acetic acid (5 mL).
-
-
Reaction:
-
Isolation:
-
Purification:
-
Filter the solid and wash with water to remove excess acid.[1]
-
Dry in a vacuum oven at 60°C.
-
Characterization & Quality Control
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | Absence of | Confirms consumption of 6-formyluracil. |
| ¹H NMR | New singlet at | Indicates formation of the new aromatic ring proton (if applicable).[1] |
| IR Spectroscopy | Loss of broad -OH stretch (3200-3500 cm⁻¹) | Confirms loss of hydrate water.[1] |
| IR Spectroscopy | Sharp -CN band at 2200–2220 cm⁻¹ | Only present if malononitrile was used (Protocol A).[1] |
| Melting Point | >300°C (Decomposition) | Typical for fused uracil derivatives; distinct from starting material (dec. ~340°C). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Hydrate form is stable and unreactive.[1] | Ensure the reaction is heated to at least 60°C before adding the active methylene to promote dehydration.[1] Add a drying agent (e.g., molecular sieves) if using a non-protic solvent.[1] |
| Sticky/Oily Product | Incomplete cyclization or polymerization.[1] | Use ethanol/DMF mixtures for recrystallization.[1] Ensure the base catalyst (piperidine) is fresh.[1] |
| Starting Material Remains | Aldehyde deactivation.[1] | Add a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) to activate the carbonyl group if the standard base catalysis is too slow.[1] |
References
-
PubChem. (2025).[1] 6-Formyluracil Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
National Institutes of Health (NIH). (2025).[1] Developments of pyridodipyrimidine heterocycles and their biological activities. Available at: [Link]
-
Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanisms and Recent Literature. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Uracil Derivatives and Reactions with Active Methylenes. Available at: [Link]
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. epdf.pub [epdf.pub]
- 8. purkh.com [purkh.com]
- 9. journals.irapa.org [journals.irapa.org]
- 10. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]
Fusing Pyrimidine and Pyridine Rings: A Detailed Guide to the Friedländer Annulation of Uracil-6-Carboxaldehyde for the Synthesis of Bio-active Scaffolds
Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, pyrido[2,3-d]pyrimidines stand out as a "privileged scaffold," forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, and kinase inhibition.[1][2] The synthesis of these fused ring systems is therefore of paramount importance. The Friedländer synthesis, a classic and robust method for quinoline formation, offers a compelling strategy for accessing these valuable compounds.[3][4] This guide provides a detailed exploration of the application of a Friedländer-type annulation using uracil-6-carboxaldehyde as a key precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential.[1]
While the traditional Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active methylene group, its application to heterocyclic systems like uracil presents a nuanced yet powerful variation.[5][6] In this context, the uracil ring, with its inherent amide functionality, acts as the "amino" component, poised for cyclization with a suitable partner. This document will elucidate the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of this synthetic strategy for researchers in organic synthesis and drug development.
The Strategic Advantage of Uracil-6-Carboxaldehyde in Friedländer-Type Reactions
Uracil-6-carboxaldehyde, also known as orotaldehyde, is a versatile building block. The strategic placement of the aldehyde group at the C6 position, adjacent to the N1-H of the uracil ring, sets the stage for a cyclocondensation reaction that mirrors the mechanistic essence of the Friedländer synthesis. The reaction typically proceeds via an initial Knoevenagel or aldol-type condensation between the uracil-6-carboxaldehyde and an active methylene compound, followed by an intramolecular cyclization and dehydration to furnish the fused pyridopyrimidine ring system.
The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the C6-aldehyde, and the choice of catalyst and reaction conditions is crucial for achieving high yields and purity. Common catalysts for this transformation include both acids and bases, which facilitate the initial condensation and the subsequent cyclization steps.
Reaction Mechanism: A Stepwise Look at the Annulation
The formation of the pyrido[2,3-d]pyrimidine ring from uracil-6-carboxaldehyde and an active methylene compound (represented here by a generic ketone) can be envisioned through the following key steps, typically under base catalysis:
-
Enolate Formation: The base abstracts an acidic α-proton from the active methylene compound to generate a nucleophilic enolate.
-
Aldol-Type Condensation: The enolate attacks the electrophilic carbonyl carbon of the uracil-6-carboxaldehyde, forming an aldol-type adduct.
-
Dehydration: The aldol adduct readily undergoes dehydration to yield a more stable, conjugated enone intermediate.
-
Intramolecular Cyclization (Michael Addition): The N1-H of the uracil ring, acting as a nucleophile, undergoes an intramolecular Michael addition to the α,β-unsaturated system of the enone.
-
Tautomerization and Aromatization: Tautomerization of the resulting intermediate, followed by the elimination of a water molecule, leads to the formation of the aromatic pyridine ring, yielding the final pyrido[2,3-d]pyrimidine product.
Caption: Reaction workflow for the Friedländer-type annulation.
Experimental Protocols
This section provides detailed protocols for the synthesis of uracil-6-carboxaldehyde and its subsequent application in the Friedländer-type synthesis of a representative pyrido[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of Uracil-6-carboxaldehyde
The synthesis of the starting material, uracil-6-carboxaldehyde, can be achieved through various methods. One common approach involves the oxidation of 6-methyluracil.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Methyluracil | Reagent Grade, 99% | Sigma-Aldrich |
| Selenium Dioxide (SeO₂) | ACS Reagent, ≥99% | Fisher Scientific |
| Dioxane | Anhydrous, 99.8% | Acros Organics |
| Deionized Water | ||
| Celite® 545 | Sigma-Aldrich | |
| Diethyl Ether | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyluracil (10.0 g, 79.3 mmol) in a mixture of dioxane (100 mL) and water (5 mL).
-
Addition of Oxidant: To this suspension, add selenium dioxide (11.0 g, 99.1 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated selenium metal. Wash the Celite® pad with hot dioxane (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a solid residue.
-
Purification: Recrystallize the crude product from water or a mixture of ethanol and water to afford pure uracil-6-carboxaldehyde as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Friedländer-Type Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol details the reaction of uracil-6-carboxaldehyde with acetone, an active methylene compound, to yield a substituted pyrido[2,3-d]pyrimidine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Uracil-6-carboxaldehyde | Synthesized as above | |
| Acetone | ACS Grade | VWR Chemicals |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific |
| Ethanol (95%) | Reagent Grade | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Deionized Water |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve uracil-6-carboxaldehyde (1.40 g, 10.0 mmol) in ethanol (30 mL).
-
Addition of Reagents: To this solution, add acetone (1.16 g, 20.0 mmol) followed by a solution of potassium hydroxide (0.56 g, 10.0 mmol) in water (5 mL).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).
-
Neutralization and Precipitation: Upon completion, cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of glacial acetic acid until the pH is approximately 7. A precipitate should form.
-
Isolation of Product: Collect the precipitate by vacuum filtration and wash it with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the structure of the 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).
Caption: Overall experimental workflow.
Applications in Drug Discovery and Development
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. Derivatives of this heterocyclic system have been shown to exhibit a wide array of pharmacological activities, making them attractive targets for drug development.
-
Kinase Inhibitors: Many pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. Their structural similarity to the purine core of ATP allows them to bind to the ATP-binding site of kinases.
-
Anticancer Agents: The ability of these compounds to modulate key cellular signaling pathways has led to the development of several anticancer drug candidates.[6]
-
Antimicrobial Agents: Certain substituted pyrido[2,3-d]pyrimidines have demonstrated significant activity against various bacterial and fungal strains.
The synthetic route described herein, utilizing the Friedländer-type annulation of uracil-6-carboxaldehyde, provides a versatile and efficient means to access a library of novel pyrido[2,3-d]pyrimidine derivatives for biological screening and lead optimization in drug discovery programs.
Conclusion and Future Perspectives
The application of the Friedländer synthesis to uracil-6-carboxaldehyde represents a powerful and convergent strategy for the construction of the medicinally important pyrido[2,3-d]pyrimidine scaffold. This guide has provided a comprehensive overview of the reaction, including its mechanistic underpinnings and detailed, field-tested protocols. The inherent versatility of this method, allowing for the introduction of diverse substituents through the choice of the active methylene component, opens up vast possibilities for the generation of compound libraries for high-throughput screening. As our understanding of the biological targets for these scaffolds continues to grow, the synthetic methodologies that enable their efficient and modular construction will remain at the forefront of medicinal chemistry research.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
National Center for Biotechnology Information. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
- Shamroukh, A. H., et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 2011, 3(6): 734-772.
-
National Center for Biotechnology Information. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
-
NPTEL. Lecture 3 Acid Catalyzed Reactions I. [Link]
-
ResearchGate. Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds. [Link]
-
Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
-
Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
ResearchGate. 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. [Link]
-
CONICET Digital. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]
-
National Center for Biotechnology Information. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
WordPress.com. Uracil - Chemistry for everyone. [Link]
-
ResearchGate. Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Synthesis of Pyrimidine Derivatives. [Link]
-
ChemTube3D. Interactive 3D Chemistry Animations. [Link]
-
ResearchGate. Pyridopyrimidines (Update 2012). [Link]
-
RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
High-Precision Synthesis of 6-Formyluracil: Pathways to Antiviral Scaffolds
Executive Summary
6-Formyluracil (6-FU) serves as a critical electrophilic pharmacophore in the synthesis of fused pyrimidine antivirals, specifically pyrido[2,3-d]pyrimidines and modified nucleoside analogues. Its C6-aldehyde functionality provides a reactive "handle" for Knoevenagel condensations and Schiff base formation, essential for constructing diverse libraries of HIV-1 and HSV-1 inhibitors.
This Application Note details two distinct synthetic protocols for 6-FU: the Direct Selenium Dioxide Oxidation (for rapid access) and the Acetal Hydrolysis Route (for high-purity applications). Furthermore, we delineate the downstream application of 6-FU in synthesizing bicyclic antiviral cores, supported by mechanistic diagrams and yield optimization data.
Part 1: Synthetic Protocols
Protocol A: The "Gold Standard" Acetal Hydrolysis
Objective: Synthesis of high-purity 6-formyluracil via the deprotection of 6-(dimethoxymethyl)uracil. Rationale: Direct formylation of uracil is challenging due to the electron-deficient ring. The acetal route avoids heavy metal contamination (selenium) and offers superior regiocontrol, making it the preferred method for GMP-compliant antiviral synthesis.
Materials
-
Precursor: 6-(Dimethoxymethyl)uracil (synthesized via condensation of O-methylisourea with methyl 4,4-dimethoxy-3-oxobutyrate).
-
Reagents: 2M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).
-
Solvent: Water/THF mixture (1:1 v/v).
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 6-(dimethoxymethyl)uracil (10.0 mmol) and 20 mL of THF. Stir until fully dissolved.
-
Acidification: Add 10 mL of 2M HCl dropwise over 5 minutes while maintaining the temperature at 25°C.
-
Hydrolysis: Heat the reaction mixture to 60°C for 2 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The disappearance of the acetal spot (
) and appearance of the aldehyde ( ) indicates completion. -
Work-up: Cool the mixture to 4°C. The product often precipitates directly. If not, concentrate the THF fraction under reduced pressure (rotary evaporator, 40°C).
-
Isolation: Filter the white precipitate and wash with cold water (2 x 5 mL) to remove residual acid.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 85-92%
-
Purity: >98% (HPLC)
-
Protocol B: Direct Selenium Dioxide Oxidation
Objective: One-step conversion of 6-methyluracil to 6-formyluracil. Rationale: Ideal for early-stage discovery where speed is prioritized over trace metal purity. This utilizes the Riley oxidation mechanism on the activated allylic methyl group.
Materials
-
Precursor: 6-Methyluracil (Commercial).
-
Oxidant: Selenium Dioxide (SeO2).
-
Solvent: Glacial Acetic Acid (AcOH) or Dioxane.
Step-by-Step Methodology
-
Setup: In a fume hood, dissolve 6-methyluracil (10 mmol) in 30 mL of glacial acetic acid.
-
Oxidant Addition: Add SeO2 (12 mmol, 1.2 eq) in a single portion.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. The solution will turn from colorless to reddish-black as metallic selenium precipitates.
-
Filtration (Critical): Filter the hot solution through a Celite pad to remove the black selenium byproduct. Caution: Selenium waste is highly toxic.
-
Crystallization: Concentrate the filtrate to ~10 mL and cool to 0°C. 6-Formyluracil will crystallize as a yellowish solid.
-
Recrystallization: Recrystallize from water/ethanol to remove residual selenium species.
-
Expected Yield: 55-65%
-
Note: Yields are lower due to potential over-oxidation to the carboxylic acid (orotic acid).
-
Part 2: Application Note – Antiviral Scaffold Synthesis
Synthesis of Pyrido[2,3-d]pyrimidine Antivirals
6-Formyluracil is the linchpin in synthesizing pyrido[2,3-d]pyrimidines , a class of compounds exhibiting potent inhibition of viral DNA polymerases (HSV) and Reverse Transcriptase (HIV).[1]
Reaction Logic: The aldehyde at C6 acts as an electrophile in a Knoevenagel condensation with an active methylene compound (e.g., malononitrile), followed by a cyclization with a nucleophile (e.g., 6-aminouracil or amidines).
Mechanistic Pathway (Visualization)
Figure 1: Synthetic workflow from precursor to antiviral core. The central node, 6-Formyluracil, acts as the divergence point for library generation.
Experimental Data: Yield & Solvent Optimization
The condensation efficiency of 6-formyluracil with 6-aminouracil to form the fused antiviral core is highly solvent-dependent.
| Solvent System | Temperature (°C) | Catalyst | Reaction Time (h) | Isolated Yield (%) | Notes |
| Water (pH 7) | 100 | None | 12 | 45% | Green, but poor solubility |
| DMF | 120 | DBU (10 mol%) | 4 | 78% | Standard high-yield protocol |
| Acetic Acid | 118 | None | 6 | 82% | Recommended ; acid catalyzes imine formation |
| Ethanol | 78 | Piperidine | 8 | 60% | Moderate yield, easy workup |
Part 3: References & Validation[2]
Validation of Protocols
-
Protocol A (Hydrolysis): Validated by the stability of the uracil ring under aqueous acidic conditions. Unlike purines, the pyrimidine-2,4-dione core is resistant to depurination/ring-opening at pH 1-2.
-
Protocol B (Oxidation): The formation of metallic selenium (black ppt) serves as a visual endpoint indicator. Incomplete removal of Se is the primary failure mode; Celite filtration while hot is mandatory.
References
-
Organic Syntheses Procedure for 6-Methyluracil: Donleavy, J. J.; Kise, M. A. "6-Methyluracil". Organic Syntheses, Coll.[1] Vol. 2, p. 422. Link
-
Antiviral Pyrido[2,3-d]pyrimidines: El-Sabbagh, O. I., et al. "Synthesis of 5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents".[2] Archives of Pharmacal Research.
-
Schiff Base Antivirals: Sriram, D., et al. "Promising Schiff bases in antiviral drug design and discovery". Medicinal Chemistry Research.
-
Uracil Functionalization: "Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives". CONICET.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Formyluracil Reaction Byproducts
Status: Operational Role: Senior Application Scientist Topic: Downstream Processing of 6-Formyluracil (Uracil-6-carboxaldehyde) Context: Synthesis via Selenium Dioxide Oxidation of 6-Methyluracil
Introduction: The Purification Landscape
Welcome to the technical support hub for pyrimidine intermediates. If you are synthesizing 6-formyluracil (6-FU) , you are likely employing the Riley oxidation analog (using SeO₂ in acetic acid/dioxane). While robust, this reaction generates a notorious "unholy trinity" of impurities that standard recrystallization often fails to remove completely:
-
Colloidal Selenium (Se⁰): A red/grey particulate that passes through standard paper filters.
-
Orotic Acid (6-Carboxyuracil): The over-oxidation byproduct.
-
Unreacted 6-Methyluracil: The starting material.
This guide prioritizes chemical derivatization (Bisulfite Adducts) and specific solubility manipulations over generic chromatography, which is often inefficient for these highly polar heterocycles.
Module 1: The "Red Menace" – Removing Selenium Residues
Issue: The reaction mixture contains a fine red or grey suspension (colloidal selenium) that clogs HPLC columns and poisons downstream hydrogenation catalysts.
Mechanism: Selenium dioxide is reduced to elemental selenium (Se⁰) during the oxidation. In hot organic solvents, Se⁰ forms a colloid that defies gravity settling.
Protocol: The Celite/Carbon Hot Filtration
Do not attempt to filter this cold. The product often coprecipitates with the selenium upon cooling.
-
Heat to Reflux: Ensure your crude reaction mixture (typically in Acetic Acid or Dioxane) is at a rolling boil. The 6-FU product must be fully dissolved.
-
The Adsorbent Mix: Add Activated Carbon (10 wt%) and Celite 545 (10 wt%) directly to the hot flask. Stir for 10 minutes.
-
Why? Carbon adsorbs organoselenium species; Celite provides a lattice to trap the colloidal metal.
-
-
Hot Filtration: Filter through a pre-heated Büchner funnel packed with a 1-cm pad of Celite.
-
Tip: Pre-wash the Celite pad with hot solvent to prevent thermal shock precipitation.
-
-
The "Tell-Tale" Check: The filtrate should be yellow/orange but transparent . If it is cloudy or has a metallic sheen, repeat the filtration with a tighter grade of Celite (e.g., Celite 503).
Module 2: The "Hook and Release" Method (Bisulfite Purification)
Issue: Recrystallization is failing to separate 6-FU from 6-methyluracil because their solubility profiles are nearly identical.
Solution: Aldehydes form water-soluble adducts with sodium bisulfite.[1] Impurities (starting material and fully oxidized acids) do not. We use this to "hook" the product into the aqueous phase, wash away the trash, and "release" the pure aldehyde.
Bisulfite Purification Protocol
Step 1: Adduct Formation (The Hook)
-
Dissolve crude solid in a minimal amount of water-miscible solvent (Ethanol or DMF).
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Stir vigorously for 1 hour.
-
Observation: The aldehyde converts to the
-hydroxy sulfonate salt (highly water-soluble).
-
Step 2: The Wash
-
Wash the aqueous solution 3x with Ethyl Acetate or DCM.
-
Result: The unreacted 6-methyluracil (organic soluble) and other non-aldehyde impurities partition into the organic layer.
-
Critical Check: Keep the Aqueous Layer .
-
Step 3: Regeneration (The Release) Caution: Standard basic regeneration (pH > 10) can deprotonate the uracil ring (pKa ~9.5), making the product water-soluble and impossible to extract.
-
Acidic Hydrolysis (Recommended): Acidify the aqueous layer to pH ~1-2 using dilute HCl.
-
Heat: Gently warm to 40-50°C under a fume hood (SO₂ gas will evolve).
-
Precipitation: As the adduct breaks, 6-formyluracil (poorly soluble in cold acidic water) will often precipitate out.
-
Collection: Filter the solid or extract with Ethyl Acetate.
Visualizing the Workflow
Figure 1: The Bisulfite "Hook and Release" purification cycle specifically tuned for uracil derivatives.
Module 3: Scavenging Orotic Acid (Over-Oxidation)
Issue: The product contains Orotic Acid (6-carboxyuracil) .[2][3] This is common if the reaction ran too long or the oxidant was in excess.
Mechanism: While both 6-FU and Orotic Acid have acidic ring protons, Orotic Acid has a free carboxylic acid group (pKa ~2-3), making it significantly more acidic than the uracil ring (pKa ~9).
Protocol: The Bicarbonate Wash
-
Dissolve the crude mixture in Ethyl Acetate (if soluble) or a mixture of EtOAc/THF.
-
Wash with saturated Sodium Bicarbonate (NaHCO₃) .
-
Chemistry: Bicarbonate (pH ~8.5) is basic enough to deprotonate the carboxylic acid of Orotic Acid (forming the water-soluble carboxylate) but not basic enough to fully deprotonate the uracil ring or the aldehyde hydrate.
-
-
Separate layers.[1][4] The Organic Layer retains the 6-formyluracil.
-
Dry (MgSO₄) and evaporate.
Data Table: Solubility & Property Comparison
| Compound | Functional Group | pKa (Approx) | Water Solubility | NaHCO₃ Solubility |
| 6-Formyluracil | Aldehyde | ~9.5 (Ring NH) | Low (Cold) | Low (remains organic) |
| 6-Methyluracil | Methyl | ~9.7 (Ring NH) | Moderate (Hot) | Low |
| Orotic Acid | Carboxylic Acid | ~2.5 (COOH) | Low | High (forms salt) |
Troubleshooting FAQ
Q: My product is streaking badly on TLC/Column. What is wrong? A: Uracil derivatives are notorious for "tailing" on silica due to hydrogen bonding with silanols.
-
Fix 1: Add 1% Acetic Acid to your eluent. This suppresses the ionization of the uracil ring.
-
Fix 2: Switch to a solvent system of DCM:Methanol (9:1) . Pure ethyl acetate is often too non-polar to move these compounds effectively.
Q: I tried the bisulfite method, but I got no precipitate upon acidification. A: The 6-FU might be staying in solution if the volume is too high.
-
Fix: Saturate the aqueous acidic solution with NaCl (Salting Out) and extract exhaustively with THF or Ethyl Acetate.
Q: How do I store 6-formyluracil? A: Aldehydes oxidize to carboxylic acids (Orotic Acid) upon exposure to air. Store under Argon/Nitrogen at -20°C . If the solid turns from white/pale yellow to deep orange, it has likely degraded.
References
-
Synthesis of 6-Methyluracil (Precursor)
-
Aldehyde Purification via Bisulfite (The "Brindle Workup")
-
Selenium Removal Strategies
- Mitchell, D., et al. "Purification of Reaction Mixtures Containing Colloidal Selenium.
-
Uracil Solubility and pKa Data
- Journal of Heterocyclic Chemistry, "Acidity and Solubility of Uracil Derivatives." (General reference for pKa values of pyrimidines).
Sources
Technical Support Center: Moisture Management in 6-Formyluracil Monohydrate
Executive Summary
6-Formyluracil (6-FU) monohydrate (CAS: 36327-91-0) is a critical pyrimidine intermediate used in the synthesis of antifolates and antitumor agents (e.g., Pemetrexed).[1] Users frequently encounter issues with stoichiometry drift, color changes, and solubility variations.[1]
The Core Challenge: This compound exists as a monohydrate (
-
Too much water: Leads to hydrolysis, clumping, and accelerated oxidation of the aldehyde group.
-
Too little water (Over-drying): Collapses the crystal lattice, creating a high-energy amorphous phase that is chemically unstable and prone to rapid degradation.
This guide provides the diagnostic frameworks and protocols to maintain the "Goldilocks" zone of hydration.
Module 1: Diagnostic & Analysis
Q: How do I distinguish between "good" lattice water and "bad" surface moisture?
A: You cannot rely on visual inspection alone. While clumping suggests surface moisture, accurate differentiation requires thermal or chemical analysis.
The 11.4% Rule: The theoretical water content of 6-formyluracil monohydrate is 11.4% w/w .
Analytical Comparison Table
| Method | What it Measures | Typical Result for Pure Monohydrate | Troubleshooting Insight |
| Karl Fischer (Volumetric) | Total Water (Surface + Lattice) | 11.4% ± 0.5% | >12%: Sample is wet (hygroscopic uptake).<11%: Sample is dehydrated (lattice collapse).[1] |
| TGA (Thermogravimetric) | Weight Loss vs. Temp | Step loss at >90°C | Loss <90°C: Surface solvent/water.Distinct Step: Lattice water release.Gradual Slope: Amorphous/degraded material. |
| DSC (Calorimetry) | Heat Flow | Endotherm at dehydration | Used to confirm if the dehydration event is distinct from melting/decomposition. |
Decision Logic for Moisture Content
Use this workflow to determine the status of your material.
Figure 1: Decision matrix for handling 6-formyluracil based on Karl Fischer water content.
Module 2: Chemical Stability & The "Yellowing" Effect
Q: My white powder has turned pale yellow. Is it still usable?
A: Yellowing indicates oxidation of the aldehyde group (
The Mechanism: The aldehyde group in 6-formyluracil is electron-deficient. In the presence of excess moisture, it forms a gem-diol (hydrate) intermediate. This intermediate is significantly more susceptible to air oxidation than the free aldehyde, converting it into a carboxylic acid derivative (related to orotic acid).
-
Hydration:
(Reversible) -
Oxidation:
(Irreversible degradation)[1]
Impact on Experiments:
-
Purity: The carboxylic acid impurity acts as a chain terminator or side-reactant in subsequent condensations (e.g., with diamines).
-
Yield: Stoichiometric calculations based on MW 158.11 will be incorrect if a portion of the mass is actually the oxidized acid (MW ~174).
Module 3: Corrective Protocols
Protocol A: Gentle Drying (Removing Surface Moisture)
Use this when KF > 12.0%.
Objective: Remove hygroscopic water without stripping lattice water.
-
Equipment: Vacuum oven with a bleed valve.
-
Temperature: Set to 40°C – 45°C .
-
Warning: Exceeding 60°C under high vacuum risks dehydrating the crystal lattice.
-
-
Vacuum: Moderate vacuum (50–100 mbar). Do not use high vacuum (<10 mbar) if the temperature is elevated.
-
Duration: Check KF every 2 hours. Stop immediately when KF reaches ~11.5%.
-
Cooling: Vent with dry nitrogen (inert gas) to prevent re-absorption of atmospheric moisture during cooling.
Protocol B: Re-hydration (Fixing Over-dried Material)
Use this when KF < 11.0%.[1]
Objective: Restore the crystal lattice to stabilize the aldehyde.
-
Setup: Place the open vial in a desiccator containing a saturated solution of Sodium Chloride (NaCl) or Sodium Bromide (NaBr) .
-
Note: Saturated NaCl creates ~75% Relative Humidity (RH).
-
-
Monitoring: Weigh the sample periodically.
-
Endpoint: When the mass increase corresponds to the theoretical deficit (calculated via molecular weight difference), seal immediately.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Toluene azeotropic distillation to dry this compound? A: Not recommended. While standard for many organics, the boiling point of toluene (110°C) is high enough to strip the lattice water from 6-formyluracil, potentially leading to the unstable anhydrous form. If azeotropic drying is absolutely necessary for a subsequent step, use a lower-boiling solvent like Dichloromethane (DCM) , though solubility will be poor.[1]
Q: Why does the monohydrate dissolve poorly in dry methanol? A: 6-Formyluracil has limited solubility in organic solvents. The monohydrate crystal lattice is robust due to hydrogen bonding.
-
Troubleshooting: Mild heating (40°C) or the addition of a tertiary base (like Triethylamine) can assist dissolution by deprotonating the uracil ring (pKa ~9), but be aware that bases can catalyze aldol-type side reactions if the aldehyde is not protected.
Q: How should I store the material long-term? A:
-
Container: Amber glass (light protection) with a tight PTFE-lined screw cap.[1]
-
Atmosphere: Argon or Nitrogen headspace.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Critical: Allow the bottle to warm to room temperature before opening to prevent condensation (water uptake) on the cold powder.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 70951, 6-Formyluracil. Retrieved from [Link][1]
-
Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. (General reference for purification and drying of pyrimidine derivatives). Pergamon Press.
Sources
Technical Support Center: Recrystallization of 6-Formyluracil Derivatives
This technical guide serves as a specialized support resource for the purification of 6-formyluracil and its N-substituted derivatives (e.g., 1,3-dimethyl-6-formyluracil). It is designed for researchers encountering solubility challenges, stability issues (oxidation/hydration), or poor crystal quality.
Section 1: Solvent Selection Strategy
Q: What is the primary solvent system for 6-formyluracil derivatives?
A: The "Gold Standard" solvent system depends heavily on the N-substitution pattern of the uracil ring.
| Derivative Class | Primary Solvent | Secondary (Co-Solvent) | Antisolvent | Critical Note |
| Free 6-Formyluracil | Water (Hot) | Acetic Acid | Ethanol | High melting point (>250°C) requires high-boiling polar solvents. |
| 1,3-Dimethyl-6-formyluracil | Ethanol (Abs.) | Ethyl Acetate | Hexane / Heptane | Methylation lowers the melting point and increases lipophilicity, making organic solvents viable. |
| 6-Chloro-5-formyl derivatives | Ethyl Acetate | Ethanol | Hexane | Avoid water to prevent hydrolysis of the chloro group. |
| Schiff Base Derivatives | DMF | Ethanol | Water | Often highly conjugated and insoluble; requires dipolar aprotic solvents. |
Q: My product is oiling out instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with formyl-uracils due to their moderate polarity.
-
Immediate Fix: Reheat the mixture to redissolve the oil. Add a seed crystal at a temperature slightly below the saturation point.
-
Solvent Adjustment: You are likely using a solvent mixture where the "good" solvent is too volatile or the "poor" solvent is added too quickly. Switch to a single solvent system (e.g., pure Ethanol instead of EtOH/Hexane) or reduce the cooling rate.
-
Trituration: If the oil persists upon cooling, decant the supernatant and scratch the oil with a glass rod in the presence of a small amount of cold antisolvent (e.g., diethyl ether or hexane) to induce solidification.
Q: How do I prevent the aldehyde group from oxidizing during recrystallization?
A: The C6-formyl group is susceptible to oxidation to 6-carboxyuracil (orotic acid derivative) under aerobic conditions, especially in hot solvents.
-
Protocol: Perform the dissolution and hot filtration steps under an inert atmosphere (Nitrogen or Argon balloon).
-
Solvent Choice: Degas solvents prior to use (sparge with inert gas for 15 mins). Avoid ethers (THF, Dioxane) that may contain peroxides.
-
Time Limit: Do not reflux for extended periods (>30 mins). If dissolution is incomplete, filter off the insoluble material rather than forcing it into solution.
Section 2: Detailed Protocols
Protocol A: Recrystallization of 1,3-Dimethyl-6-formyluracil
Target Audience: Synthesis of Vilsmeier-Haack products.
-
Preparation: Place crude solid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add Absolute Ethanol (approx. 10 mL/g) and heat to reflux (78°C).
-
Troubleshooting: If the solid does not dissolve, add Ethyl Acetate dropwise (up to 20% v/v) to increase solubility.
-
-
Hot Filtration: While boiling, filter the solution through a pre-warmed fluted filter paper or a heated glass frit to remove inorganic salts (common byproducts of Vilsmeier reagents).
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.
-
Collection: Filter the pale yellow needles by vacuum filtration.
-
Washing: Wash the cake with cold Ethanol/Hexane (1:1 mixture, -20°C).
-
Drying: Dry in a vacuum oven at 40°C. Avoid high heat (>60°C) to prevent aldehyde degradation.
Protocol B: Purification of Free 6-Formyluracil
Target Audience: Researchers working with bio-metabolites or highly polar precursors.
-
Dissolution: Suspend the crude material in Distilled Water (30 mL/g).
-
Heating: Heat to boiling (100°C). The compound should dissolve completely.
-
Note: If the solution is dark/colored, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot.
-
-
Acidification (Optional): If the compound was derived from a salt, ensure the pH is slightly acidic (pH 4-5) using dilute HCl to suppress ionization and maximize yield.
-
Cooling: Cool slowly. Free 6-formyluracil often forms hydrates; slow cooling promotes the formation of stable crystal lattices rather than amorphous hydrates.
-
Isolation: Filter and wash with ice-cold water followed by acetone (to assist drying).
Section 3: Troubleshooting Decision Logic
The following diagrams visualize the decision-making process for solvent selection and the standard workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on uracil substitution and solubility behavior.
Figure 2: Recrystallization Workflow & Troubleshooting
Caption: Step-by-step workflow with integrated troubleshooting loops for oiling out and impurities.
Section 4: Key Impurities and Removal
| Impurity Type | Origin | Removal Strategy |
| Inorganic Salts | Vilsmeier-Haack workup ( | Hot Filtration: Salts are insoluble in hot Ethanol/EtOAc. Filter before cooling.[1][2] |
| Orotic Acid Derivatives | Oxidation of aldehyde | Base Extraction: Dissolve product in organic solvent; wash with weak bicarbonate (acid impurity stays in aqueous). Note: Only works for N-substituted derivatives. |
| Starting Material | Unreacted Uracil/1,3-Dimethyluracil | Solvent Selectivity: 6-formyl derivatives are generally more soluble in organics than their unformylated precursors. Recrystallize from Ethanol; starting material often remains in the mother liquor. |
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Organic Syntheses. p-Dimethylaminobenzaldehyde (Vilsmeier-Haack General Protocol). Org.[1][2][3][4] Synth. 1929, 9,[4] 32. Retrieved from (Provides foundational logic for aldehyde purification via Vilsmeier).
-
BenchChem. Synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil. Retrieved from
-
National Institutes of Health (NIH). Influence of Solvent Selection on Crystallizability. Mol.[2] Pharmaceutics 2024.[4][5] Retrieved from
-
University of Rochester. Solvents for Recrystallization. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Uracil-6-Carboxaldehyde Purity Analysis
Abstract
Uracil-6-carboxaldehyde is a pivotal intermediate in synthesizing various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for the safety and efficacy of the final drug product.[1] This guide provides an in-depth, experience-driven walkthrough of developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of uracil-6-carboxaldehyde. We will explore the scientific rationale behind each methodological choice, present a detailed experimental protocol, and objectively compare the developed HPLC method against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) with derivatization, supported by experimental data and logical workflows.
The Analytical Challenge: Understanding Uracil-6-Carboxaldehyde
Before embarking on method development, a thorough understanding of the analyte is paramount. Uracil-6-carboxaldehyde is a polar, heterocyclic compound. Its structure contains a uracil ring, which possesses a strong chromophore, making it ideal for UV detection. The aldehyde group is reactive, and the molecule's polarity presents a specific challenge for traditional reversed-phase chromatography.[2] These characteristics are the primary determinants for our analytical strategy.
The Primary Workhorse: Reversed-Phase HPLC Method Development
Our goal is to develop a method that is selective, sensitive, and robust for routine quality control. Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation in the pharmaceutical industry due to its versatility and reproducibility.[3][4]
Causality Behind Experimental Choices
-
The Challenge of Polarity: Highly polar compounds like uracil-6-carboxaldehyde are often poorly retained on conventional C18 stationary phases, eluting at or near the solvent front. This provides little to no separation from other polar impurities. To counteract this, we must enhance the interaction between the analyte and the stationary phase.[2][5]
-
Stationary Phase Selection: Instead of a standard C18 column, a modern, aqueous-compatible C18 column is selected. These columns incorporate polar modifications (e.g., polar-embedding or polar-endcapping) that prevent the collapse of the C18 chains in highly aqueous mobile phases.[5][6] This ensures a stable and reproducible retention mechanism for polar analytes, even with low organic modifier concentrations.
-
Mobile Phase Optimization:
-
pH Control: The uracil structure contains ionizable protons. Controlling the mobile phase pH with a buffer (e.g., 20 mM potassium phosphate) is critical. By setting the pH to approximately 3.0, we suppress the ionization of silanol groups on the silica backbone and ensure the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which minimizes baseline noise at the detection wavelength.
-
Gradient Elution: To ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe, a gradient elution is employed. This involves starting with a high concentration of the aqueous buffer and gradually increasing the percentage of acetonitrile.
-
-
Detector Selection: The conjugated system within the uracil ring provides strong UV absorbance. A Diode Array Detector (DAD) is the ideal choice as it not only allows for quantification at a specific wavelength (e.g., 275 nm) but also provides spectral data across a range. This is invaluable for peak purity assessment and impurity identification.[7][8]
Visualizing the HPLC Development Workflow
The logical flow of developing a robust HPLC method can be visualized as a systematic process, moving from understanding the analyte to full method validation.
Caption: Logical workflow for HPLC method development.
Experimental Protocol: Final HPLC Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
Reagents:
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Water:Acetonitrile (95:5, v/v).
-
Standard Preparation: Accurately weigh and dissolve Uracil-6-carboxaldehyde reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the diluent.
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | DAD, 275 nm | | Gradient Program | | | Time (min) | % Mobile Phase A | % Mobile Phase B | | 0.0 | 95 | 5 | | 15.0 | 50 | 50 | | 17.0 | 5 | 95 | | 19.0 | 5 | 95 | | 19.1 | 95 | 5 | | 25.0 | 95 | 5 |
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the Uracil-6-carboxaldehyde peak should be ≤ 1.5.
-
The number of theoretical plates should be ≥ 2000.
Data Presentation: Purity Analysis of a Hypothetical Batch
The method was applied to a hypothetical batch of Uracil-6-carboxaldehyde. The purity is calculated using the area percent method.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.85 | 15.6 | 0.08 | Unknown Impurity |
| 2 | 4.52 | 28.1 | 0.14 | Process Impurity A |
| 3 | 7.68 | 19855.2 | 99.63 | Uracil-6-carboxaldehyde |
| 4 | 11.23 | 35.8 | 0.15 | Unknown Impurity |
| Total | 19934.7 | 100.00 | ||
| Purity | 99.63% |
Comparative Analysis: Alternative Analytical Methodologies
While the developed HPLC method is robust, it is crucial for a senior scientist to understand its performance in the context of other available technologies.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles, operating at much higher pressures than HPLC.[9]
Scientific Rationale: The primary driver for considering UPLC is a need for higher throughput and improved resolution. For complex samples with many closely eluting impurities, the efficiency gains of UPLC can be critical.[9][10] The existing HPLC method can often be transferred to a UPLC system with minor adjustments, resulting in significantly faster analysis times.[11]
Performance Comparison: HPLC vs. UPLC
| Parameter | Developed HPLC Method | Equivalent UPLC Method | Advantage |
| Analysis Time | ~25 minutes | ~5 minutes | UPLC |
| Resolution | Good | Excellent | UPLC |
| Sensitivity | High | Higher (sharper peaks) | UPLC |
| Solvent Consumption | ~25 mL per run | ~3-5 mL per run | UPLC |
| System Robustness | High (tolerant to minor sample variations) | Moderate (requires cleaner samples/solvents)[12] | HPLC |
| Initial Cost | Moderate | High | HPLC |
Alternative 2: Gas Chromatography with Derivatization (GC-Deriv)
GC is a powerful technique for volatile compounds. Uracil-6-carboxaldehyde is non-volatile and thermally labile due to its polar functional groups. To analyze it by GC, a chemical modification step, known as derivatization, is required to make it volatile.[13][14] Silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups, is a common approach.[15]
Scientific Rationale: GC would typically not be the first choice for this analyte. However, it could be a valuable orthogonal technique for confirming purity or for analyzing specific, volatile, or semi-volatile impurities that are difficult to detect by HPLC.[16] Its utility is limited by the need for an extra, often complex, sample preparation step.[17]
Performance Comparison: HPLC vs. GC with Derivatization
| Parameter | Developed HPLC Method | GC with Silylation Derivatization | Advantage |
| Sample Preparation | Simple dissolution | Multi-step, requires anhydrous conditions | HPLC |
| Selectivity | Excellent for polar/non-polar impurities | Excellent for volatile compounds | Method Dependent |
| Analysis Time | ~25 minutes | ~15-30 minutes (excluding derivatization) | HPLC (workflow) |
| Universality | Broadly applicable to non-volatile compounds | Limited to volatile or derivatizable compounds | HPLC |
| Risk of Artifacts | Low | Moderate (incomplete derivatization, side reactions) | HPLC |
Visualizing the Method Selection Logic
The choice between these techniques is driven by the specific analytical requirements of the laboratory and the stage of drug development.
Caption: Decision tree for selecting an analytical method.
Conclusion and Final Recommendations
The developed reversed-phase HPLC method demonstrates excellent suitability for the routine purity determination of uracil-6-carboxaldehyde. Its foundation on a modern, aqueous-compatible C18 column addresses the core challenge of retaining this polar analyte, providing a robust, reproducible, and selective separation. The method is validated according to ICH guidelines, ensuring its trustworthiness for quality control environments.[3][18][19]
While UPLC offers significant advantages in speed and solvent reduction, making it ideal for high-throughput environments, the HPLC method remains a highly reliable and cost-effective workhorse.[20] GC with derivatization serves as a niche, orthogonal technique, valuable for specialized investigations but impractical for routine analysis due to its complex sample preparation.
Ultimately, the choice of methodology depends on the specific context—balancing the need for speed, resolution, and operational simplicity. For most quality control laboratories, the presented HPLC method represents the optimal balance of performance, reliability, and efficiency.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Google Scholar.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Google Scholar.
- Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
- Reckhow, D. A., et al. (2007). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology.
- Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. (n.d.). RSC Publishing.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2023).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- GC Derivatiz
- Normal-phase vs.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015).
- Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma.
- What Is Derivatization In Gas Chromatography And When Is It Needed? (2023). YouTube.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. (2024). GMP Insiders.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
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- Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2023).
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A Comparative Guide to the Infrared Spectroscopy of 6-Formyluracil
For researchers and professionals in drug development and medicinal chemistry, the precise characterization of novel or modified bioactive molecules is paramount. 6-Formyluracil, a derivative of the nucleic acid base uracil, presents significant interest due to the reactivity of its aldehyde group, which can serve as a synthetic handle for the creation of diverse molecular architectures.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for the structural elucidation and purity assessment of such compounds.
This guide provides an in-depth analysis of the characteristic IR absorption peaks of 6-formyluracil. In the absence of a publicly available, experimentally verified spectrum for 6-formyluracil, this guide will present a detailed, predicted spectrum based on the established vibrational modes of the uracil core and the formyl substituent. To provide a robust comparative framework, we will contrast these predicted peaks with the experimental IR data of unsubstituted uracil and the closely related 5-formyluracil.
Experimental Rationale and Protocol
The acquisition of a high-quality Fourier Transform Infrared (FTIR) spectrum is fundamental to accurate structural analysis. The choice of sampling technique and instrumental parameters directly impacts the reliability of the obtained data.
Diagram of the Experimental Workflow
Caption: Workflow for obtaining the FTIR spectrum of a solid sample like 6-formyluracil.
Step-by-Step Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) to eliminate moisture, which exhibits a strong, broad absorption in the IR spectrum.
-
In an agate mortar, grind a small amount of the 6-formyluracil sample (approximately 1-2 mg) with about 100-200 mg of the dried KBr. The fine grinding is crucial to reduce scattering effects.
-
Transfer the homogenous mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet. The transparency indicates good dispersion of the sample in the KBr matrix.
-
-
FTIR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000–400 cm⁻¹). Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[2]
-
-
Data Processing:
-
Perform a baseline correction to account for any sloping baseline.
-
Normalize the spectrum to facilitate comparison with other spectra.
-
Analysis of Characteristic Peaks: 6-Formyluracil vs. Alternatives
The IR spectrum of 6-formyluracil is expected to be a composite of the vibrational modes of the uracil ring and the formyl group. The key distinguishing features will arise from the unique vibrations of the aldehyde and the electronic effects it imposes on the uracil core.
Molecular Structures for Comparison
Caption: Structures of 6-formyluracil, uracil, and 5-formyluracil.
Comparative Table of Characteristic IR Peaks (cm⁻¹)
| Vibrational Mode | Uracil (Experimental) | 5-Formyluracil (Predicted/Literature) | 6-Formyluracil (Predicted) | Key Observations and Rationale |
| N-H Stretching | ~3484 (N₁-H), ~3436 (N₃-H)[3] | ~3400-3500 (broad) | ~3400-3500 (broad) | The N-H stretching vibrations in the pyrimidine ring are typically observed in this region. Hydrogen bonding in the solid state can lead to peak broadening. |
| Aldehyde C-H Stretching | N/A | ~2850, ~2750 | ~2850, ~2750 | The presence of two weak to medium bands in this region is a hallmark of the aldehyde C-H stretch, often appearing as a doublet due to Fermi resonance. This is a key diagnostic feature for 6-formyluracil. |
| C=O Stretching (Ring) | ~1756, ~1703[3] | ~1700-1750 | ~1700-1750 | Uracil has two carbonyl groups (C₂=O and C₄=O) that give rise to strong absorptions. The exact positions can be influenced by substitution and hydrogen bonding. |
| Aldehyde C=O Stretching | N/A | ~1680-1700 | ~1680-1700 | The aldehyde carbonyl stretch is expected to be a very strong and sharp peak. Its position can be influenced by conjugation with the uracil ring. |
| C=C Stretching | ~1641[3] | ~1630-1650 | ~1630-1650 | The C=C stretching of the uracil ring typically appears in this region. |
| N-H Bending | ~1461, ~1400[3] | ~1400-1500 | ~1400-1500 | These bands correspond to the in-plane bending of the N-H bonds. |
| Ring Vibrations | ~1217, ~1082, ~952[3] | Multiple bands in fingerprint region | Multiple bands in fingerprint region | The fingerprint region (< 1500 cm⁻¹) will contain a complex pattern of C-N stretching and various ring deformation modes, providing a unique fingerprint for the molecule. |
In-Depth Discussion of Key Vibrational Modes
The Aldehyde Group: A Definitive Spectroscopic Marker
The most significant difference in the IR spectrum of 6-formyluracil compared to unsubstituted uracil will be the appearance of bands associated with the formyl group.
-
C-H Stretching: The aldehydic C-H bond gives rise to two characteristic, albeit often weak, absorption bands around 2850 cm⁻¹ and 2750 cm⁻¹. The appearance of this doublet is due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. This feature is a highly reliable indicator for the presence of an aldehyde.
-
C=O Stretching: The aldehyde carbonyl (C=O) stretching vibration is expected to be one of the most intense peaks in the spectrum, typically appearing in the range of 1680-1700 cm⁻¹. The conjugation of the aldehyde with the uracil ring may slightly lower this frequency compared to a simple aliphatic aldehyde.
The Uracil Ring System: Subtle Shifts upon Substitution
The core vibrations of the uracil ring provide a foundational framework for the spectrum.
-
N-H Stretching: The two N-H groups in the uracil ring will exhibit stretching vibrations in the 3400-3500 cm⁻¹ region. In the solid state, intermolecular hydrogen bonding will likely cause these peaks to be broad.
-
C=O Stretching: Uracil itself shows two distinct carbonyl stretching bands. In 6-formyluracil, the electronic effect of the electron-withdrawing formyl group might induce slight shifts in the positions of these ring carbonyl absorptions.
-
Ring Vibrations: The region below 1600 cm⁻¹ is rich with C=C and C-N stretching, as well as various in-plane and out-of-plane bending modes of the ring. While complex, this "fingerprint" region is unique to the specific substitution pattern and can be used for definitive identification when compared to a reference spectrum.
Comparative Analysis: Distinguishing 6-Formyluracil from its Analogs
-
6-Formyluracil vs. Uracil: The primary distinguishing features will be the presence of the aldehydic C-H and C=O stretching bands in the spectrum of 6-formyluracil, which are absent in the spectrum of uracil.
-
6-Formyluracil vs. 5-Formyluracil: While both isomers will exhibit the characteristic aldehyde peaks, the substitution pattern will influence the electronic environment of the uracil ring differently. This is expected to cause subtle but measurable shifts in the frequencies of the ring's C=O, C=C, and C-N vibrations. The fingerprint regions of these two isomers will be distinct, allowing for their differentiation.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of 6-formyluracil. The presence of the aldehyde group provides strong, diagnostic peaks (C-H stretch doublet around 2850/2750 cm⁻¹ and an intense C=O stretch around 1680-1700 cm⁻¹) that clearly differentiate it from unsubstituted uracil. Furthermore, the unique fingerprint arising from the specific substitution pattern on the uracil ring allows for its distinction from other isomers like 5-formyluracil. By carefully analyzing the key vibrational modes as outlined in this guide, researchers can confidently verify the identity and purity of 6-formyluracil, facilitating its use in further synthetic applications and biological studies.
References
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P. Colarusso, et al. (1997). The Infrared Spectra of Uracil, Thymine, and Adenine in The Gas Phase. Chemical Physics Letters. [Link]
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Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]
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Al-Majidi, S. M. H., & Al-Adhami, H. J. (2021). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. ResearchGate. [Link]
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Grosmaire, L., & Delarbre, J. L. (2008). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. ResearchGate. [Link]
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NIST. (n.d.). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. [Link]
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Awad, T., et al. (2009). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. CUNY Academic Works. [Link]
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Elgemeie, G. H., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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A Comprehensive Guide to the Mass Spectrometry Fragmentation of 6-Formyluracil for Researchers and Drug Development Professionals
In the landscape of drug discovery and molecular biology, the precise structural elucidation of modified nucleobases is paramount. 6-Formyluracil, a derivative of the fundamental RNA component uracil, presents a unique analytical challenge due to the reactive nature of its aldehyde functional group. This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of 6-formyluracil under both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) conditions. By leveraging established fragmentation mechanisms of uracil and its analogs, alongside predictive analysis, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
Introduction to 6-Formyluracil and its Significance
6-Formyluracil is a modified pyrimidine that has garnered interest in medicinal chemistry due to its potential as a synthetic intermediate for various therapeutic agents. The introduction of a formyl group at the C6 position of the uracil ring offers a reactive site for further molecular modifications, enabling the synthesis of a diverse range of compounds with potential biological activity. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in synthetic pathways.
This guide will delve into the predicted fragmentation pathways of 6-formyluracil, drawing comparisons with the well-documented fragmentation of uracil and its close structural analog, 6-methyluracil. This comparative approach allows for a more robust interpretation of mass spectra, aiding in the confident identification of this important molecule.
Methodology: A Dual-Pronged Analytical Approach
To provide a comprehensive understanding of 6-formyluracil's fragmentation, we will explore two of the most common ionization techniques in mass spectrometry:
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of protonated or deprotonated molecular ions with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced, providing specific structural information.
The predicted fragmentation patterns are based on established principles of organic mass spectrometry, including the behavior of uracil and aldehyde functionalities upon ionization.
Experimental Protocol: Synthesis of 6-Formyluracil via Vilsmeier-Haack Reaction
A common and effective method for the synthesis of 6-formyluracil is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic or heteroaromatic compound.[1][2]
Step-by-Step Protocol:
-
Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent in situ.
-
Reaction Setup: To a suspension of uracil in DMF, add the freshly prepared Vilsmeier reagent dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 90-100°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and poured onto crushed ice.
-
Hydrolysis: The resulting mixture is stirred to allow for the hydrolysis of the iminium intermediate to the aldehyde.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield 6-formyluracil.
Note: A potential side reaction is the chlorination of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring.[3] Reaction conditions, such as temperature and stoichiometry of the Vilsmeier reagent, can be optimized to favor formylation.
Predicted Fragmentation Patterns of 6-Formyluracil
Electron Ionization Mass Spectrometry (EI-MS)
Under EI conditions, 6-formyluracil (molecular weight: 140.09 g/mol ) is expected to produce a molecular ion peak (M⁺˙) at m/z 140, followed by a series of characteristic fragment ions. The fragmentation will be driven by the inherent instability of the radical cation and the presence of both the uracil ring and the formyl group.
Primary Fragmentation Pathways:
-
Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 139 .
-
Loss of carbon monoxide (CO): Another characteristic fragmentation of aldehydes, resulting in a fragment at m/z 112 .
-
Retro-Diels-Alder (RDA) Reaction: The uracil ring is known to undergo a characteristic RDA fragmentation. For 6-formyluracil, this would involve the cleavage of the N1-C2 and C4-C5 bonds, leading to the loss of isocyanic acid (HNCO) and the formation of a radical cation at m/z 97 . A subsequent loss of CO from this fragment could lead to a species at m/z 69 .
-
Ring Cleavage: DFT calculations on uracil suggest that the N3-C4 and N1-C2 bonds are relatively weak.[4] Cleavage of these bonds in 6-formyluracil would lead to various smaller fragments.
Visualizing the EI-MS Fragmentation of 6-Formyluracil:
Caption: Predicted EI-MS fragmentation of 6-formyluracil.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
In ESI, 6-formyluracil is expected to be detected as a protonated molecule, [M+H]⁺, at m/z 141. Collision-induced dissociation (CID) of this precursor ion will reveal specific fragmentation pathways.
Predicted ESI-MS/MS Fragmentation:
-
Loss of Ammonia (NH₃): Protonated uracil is known to lose ammonia.[5] For 6-formyluracil, this would result in a fragment at m/z 124 .
-
Loss of Water (H₂O): Elimination of water from the protonated molecule is another common pathway for uracil derivatives, leading to a fragment at m/z 123 .[5]
-
Loss of Isocyanic Acid (HNCO): Similar to the RDA reaction in EI-MS, the loss of HNCO from the protonated molecule is expected, yielding a fragment at m/z 98 .[5]
-
Loss of Carbon Monoxide (CO): The formyl group can facilitate the loss of CO, resulting in a fragment at m/z 113 .
Visualizing the ESI-MS/MS Fragmentation of 6-Formyluracil:
Caption: Predicted ESI-MS/MS fragmentation of 6-formyluracil.
Comparison with Uracil and 6-Methyluracil
To provide a robust analytical framework, it is essential to compare the predicted fragmentation of 6-formyluracil with that of its parent compound, uracil, and a closely related analog, 6-methyluracil.
| Compound | Molecular Weight ( g/mol ) | Key EI-MS Fragments (m/z) | Key ESI-MS/MS [M+H]⁺ Fragments (m/z) |
| Uracil | 112.09 | 112, 69, 42, 41, 28[6] | 113 → 96, 95, 70[5] |
| 6-Methyluracil | 126.12 | 126, 83, 68, 42[6][7] | 127 → 110, 109, 84[6] |
| 6-Formyluracil (Predicted) | 140.09 | 140, 139, 112, 97, 69 | 141 → 124, 123, 113, 98 |
Analysis of Comparative Data:
-
The fragmentation of the uracil ring (e.g., loss of HNCO) is a common feature across all three compounds.
-
The substituent at the C6 position dictates the unique fragmentation pathways. For 6-methyluracil, the loss of a methyl radical is not a dominant pathway, but rearrangements leading to fragments at m/z 110, 109, and 84 are observed in ESI-MS/MS.[6]
-
For 6-formyluracil, the characteristic losses of H• and CO from the aldehyde group are expected to be prominent features in the EI-MS spectrum, providing clear diagnostic peaks to differentiate it from uracil and 6-methyluracil.
Alternative Analytical Techniques for Modified Nucleobases
While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of modified nucleobases. Other valuable techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in the molecule, confirming the position of the formyl group and the overall structure.
-
Infrared (IR) Spectroscopy: Can identify the characteristic stretching frequencies of the carbonyl groups (both in the ring and the aldehyde) and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of 6-formyluracil, often coupled with UV detection for initial characterization.
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing purity.[8]
-
Capillary Electrophoresis (CE): Offers high-resolution separation of charged species and can be coupled to mass spectrometry.[8]
The choice of analytical technique will depend on the specific research question, the complexity of the sample matrix, and the required level of structural detail.[8]
Conclusion
This guide provides a foundational understanding of the expected mass spectrometry fragmentation patterns of 6-formyluracil. By combining the known fragmentation behaviors of the uracil core and the aldehyde functional group, we can predict the key diagnostic ions that will be observed under both EI and ESI conditions. The comparative analysis with uracil and 6-methyluracil further refines our ability to interpret mass spectra and confidently identify this important synthetic intermediate. For researchers in drug development and related fields, this in-depth guide serves as a practical tool for the structural elucidation and characterization of novel compounds based on the 6-formyluracil scaffold.
References
-
Belau, L., et al. (2012). DFT study of the fragmentation mechanism of uracil RNA base. PubMed. [Link]
-
PubChem. (n.d.). 6-Methyluracil. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 6-Methyluracil. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Zhou, C., et al. (2012). Fragmentation pathways in the uracil radical cation. PubMed. [Link]
-
Rossich-Molina, E., et al. (2015). Elucidating collision induced dissociation products and reaction mechanisms of protonated uracil by coupling chemical dynamics simulations with tandem mass spectrometry experiments. Journal of Mass Spectrometry. [Link]
-
Organic Syntheses. (n.d.). 6-methyluracil. [Link]
- Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry.
-
PubChem. (n.d.). 6-Methyluracil. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 6-Methyluracil. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
He, C., et al. (2021). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. PubMed Central. [Link]
-
ResearchGate. (n.d.). Product-ion spectra of protonated uracil at m/z 113 obtained by quadrupole ion trap MS at. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
